1-Cyclooctene, 3-bromo-
Description
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Structure
2D Structure
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(1Z)-3-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |
InChI Key |
XOAUXFIKYVGQHT-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)Br |
Canonical SMILES |
C1CCC=CC(CC1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Cyclooctene, 3-bromo-: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 1-Cyclooctene, 3-bromo-, a valuable intermediate in organic synthesis. The primary and most effective method for this transformation is the allylic bromination of cyclooctene utilizing N-bromosuccinimide (NBS). This document details the underlying free-radical mechanism, provides a comprehensive experimental protocol, and presents quantitative data in a structured format. Furthermore, visual diagrams of the reaction pathway and experimental workflow are included to facilitate a thorough understanding of the process.
Introduction
1-Cyclooctene, 3-bromo- is a key building block in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both a double bond and a reactive bromine atom at an allylic position, allows for a wide range of subsequent chemical modifications. The selective introduction of a bromine atom at the allylic position of cyclooctene is efficiently achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source. This method, often referred to as the Wohl-Ziegler reaction, is favored due to its selectivity and the ability to maintain a low concentration of bromine in the reaction mixture, thereby minimizing unwanted side reactions such as addition to the double bond.[1][2][3][4]
Reaction Mechanism: Allylic Bromination
The synthesis of 1-Cyclooctene, 3-bromo- from cyclooctene proceeds via a free-radical chain mechanism. This process is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]
The mechanism can be broken down into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or the initiator, to generate a bromine radical (Br•).[1]
-
Propagation: The bromine radical then abstracts a hydrogen atom from the allylic position of cyclooctene. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or other alkyl C-H bonds.[2] This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr). The newly formed HBr reacts with NBS to generate a molecule of bromine (Br2) at a low concentration.[1][2] The allylic radical then reacts with this Br2 to yield the desired product, 1-Cyclooctene, 3-bromo-, and another bromine radical, which continues the chain reaction.[1][2]
-
Termination: The reaction is terminated when two radicals combine.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 1-Cyclooctene, 3-bromo-.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| cis-Cyclooctene | C8H14 | 110.20 | Starting Material |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | Radical Initiator |
| Cyclohexane | C6H12 | 84.16 | Solvent |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value | Reference |
| Molar Ratio (Cyclooctene:NBS:AIBN) | 1 : 1.2 : 0.05 | Adapted from[5] |
| Solvent | Cyclohexane | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | 3.5 hours | [5] |
| Yield | 71% | [6] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for allylic bromination.[5][6]
Materials:
-
cis-Cyclooctene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane
-
Saturated sodium sulfite (Na2SO3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cis-cyclooctene in cyclohexane.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3.5 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-Cyclooctene, 3-bromo-.
Visualizations
Diagram 1: Signaling Pathway of Allylic Bromination
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
"physical and chemical properties of 3-bromocyclooctene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclooctene is a halogenated cycloalkene that serves as a versatile intermediate in organic synthesis. Its unique eight-membered ring structure and the presence of both an alkene and an allylic bromide functionality make it a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromocyclooctene, detailed experimental protocols for its synthesis and key reactions, and essential safety information.
Physical and Chemical Properties
Table 1: General and Physical Properties of 3-Bromocyclooctene [1][2]
| Property | Value |
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol [1] |
| CAS Number | 7422-06-2[1][2][3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79 °C at 5 Torr |
| Melting Point | Not available |
| Density (calculated) | 1.3308 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, benzene, and chloroform. |
Table 2: Spectroscopic Data of 3-Bromocyclooctene
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data not readily available in searched literature. |
| ¹³C NMR | Data available in spectral databases.[3] |
| Infrared (IR) Spectroscopy | Data available in spectral databases.[3] |
| Mass Spectrometry (MS) | Data available in spectral databases.[3] |
Experimental Protocols
Synthesis of 3-Bromocyclooctene
A common and effective method for the synthesis of 3-bromocyclooctene is the allylic bromination of cis-cyclooctene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[4]
Experimental Workflow: Synthesis of 3-Bromocyclooctene
References
An In-depth Technical Guide to the Allylic Bromination of Cyclooctene using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allylic bromination of cyclooctene utilizing N-bromosuccinimide (NBS). The document details the underlying reaction mechanism, experimental protocols, expected outcomes, and safety considerations.
Introduction
Allylic bromination is a powerful transformation in organic synthesis, enabling the introduction of a bromine atom at a position adjacent to a carbon-carbon double bond. This functionality serves as a versatile handle for subsequent nucleophilic substitutions, eliminations, and organometallic coupling reactions, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. The use of N-bromosuccinimide (NBS) as a reagent for this transformation is particularly advantageous as it provides a low and constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over competing electrophilic addition to the alkene.[1][2][3][4][5] This guide focuses on the application of this methodology to cyclooctene, a common cyclic alkene, to yield 3-bromocyclooctene.
Reaction Mechanism
The allylic bromination of cyclooctene with NBS proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[1][2][6]
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), upon heating or irradiation with UV light.[7] This generates initial radicals which then react with trace amounts of HBr present to produce bromine radicals (Br•). Alternatively, the N-Br bond in NBS can undergo homolysis to a limited extent.
Propagation: This stage consists of a self-sustaining cycle of two steps:
-
A bromine radical abstracts an allylic hydrogen atom from cyclooctene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1]
-
The newly formed allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to afford the product, 3-bromocyclooctene, and another bromine radical, which continues the chain reaction.[2][6]
Termination: The chain reaction is terminated when two radical species combine. This can occur through the combination of two bromine radicals, two allylic radicals, or a bromine and an allylic radical.
The use of NBS is crucial for the success of this reaction. NBS reacts with the HBr generated during the propagation step to produce a low, steady concentration of Br₂. This low concentration of bromine is key to favoring the radical substitution pathway over the electrophilic addition of bromine across the double bond, which would lead to the formation of 1,2-dibromocyclooctane.[1][2][3]
Experimental Protocol
The following is a representative experimental protocol for the allylic bromination of a cyclic alkene, adapted from a reliable procedure for a similar substrate.[8]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) |
| Cyclooctene | 110.20 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Benzoyl Peroxide (or AIBN) | 242.23 (164.21) |
| Carbon Tetrachloride (CCl₄) | 153.82 |
| Calcium Chloride (anhydrous) | 110.98 |
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclooctene, N-bromosuccinimide (NBS), a catalytic amount of benzoyl peroxide (or AIBN), and carbon tetrachloride (CCl₄) as the solvent. For a reaction at a 0.1 mole scale of the limiting reagent, a suitable starting point would be to use a slight excess of cyclooctene.
-
Reaction: The mixture is heated to a gentle reflux with stirring. The reaction is often initiated by the heat, and a more rapid reflux may be observed as the reaction proceeds. The reaction progress can be monitored by the disappearance of the dense NBS from the bottom of the flask as it is converted to the less dense succinimide, which floats. The reaction is typically continued for several hours after the initiation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture by suction filtration to remove the succinimide byproduct. Wash the filter cake with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 3-bromocyclooctene as a colorless oil.
Data Presentation
Product Characteristics
| Property | Value | Reference |
| IUPAC Name | (1Z)-3-bromocyclooctene | [8] |
| Molecular Formula | C₈H₁₃Br | [6][8] |
| Molar Mass | 189.09 g/mol | [6][8] |
| Appearance | Colorless oil | [9] (for analogous 3-bromocyclohexene) |
Expected Yield
The yield for the allylic bromination of cyclic alkenes with NBS is generally good. For the closely related allylic bromination of 1,5-cyclooctadiene, a yield of 60-65% has been reported.[8] A similar yield can be anticipated for the reaction with cyclooctene.
Spectroscopic Data
The structure of the product, 3-bromocyclooctene, can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data for 3-Bromocyclooctene | |
| ¹H NMR | Expected signals would include multiplets for the vinyl protons, a multiplet for the proton on the carbon bearing the bromine, and a series of multiplets for the methylene protons of the cyclooctane ring. |
| ¹³C NMR | Expected signals would include two downfield signals for the vinyl carbons, a signal for the carbon attached to the bromine, and several signals in the aliphatic region for the remaining methylene carbons. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. |
Note: Specific peak assignments and coupling constants would need to be determined from the acquired spectra of the synthesized product.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this reaction.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the dust.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. It is also an ozone-depleting substance, and its use is highly restricted in many jurisdictions. If its use is unavoidable, it must be handled with extreme caution in a fume hood, and appropriate measures should be taken for its disposal. Alternative, less hazardous solvents should be considered if possible.
-
Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be stored and handled with care, avoiding friction, shock, and heat.
-
Cyclooctene: Cyclooctene is a flammable liquid and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines. The reaction can be exothermic, especially during initiation, and should be heated gradually.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. syntheticpages.org [syntheticpages.org]
Technical Guide: Spectroscopic and Synthetic Profile of (1Z)-3-bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for (1Z)-3-bromocyclooctene. Due to the limited availability of public experimental spectral data, this document presents expected spectroscopic values based on chemical structure and data from analogous compounds. A comprehensive experimental protocol for the synthesis of (1Z)-3-bromocyclooctene via allylic bromination of cis-cyclooctene is detailed, including the reaction mechanism. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of this and similar halogenated cycloalkenes.
Introduction
(1Z)-3-bromocyclooctene is a halogenated derivative of cyclooctene, a versatile eight-membered carbocycle. The presence of the bromine atom at the allylic position and the cis-(Z) configuration of the double bond make it a valuable intermediate in organic synthesis. Its reactivity allows for a variety of subsequent chemical transformations, making it a useful building block for the synthesis of more complex molecules, potentially with applications in medicinal chemistry and materials science. Accurate spectroscopic and synthetic information is therefore crucial for its effective utilization in research and development.
Synthesis of (1Z)-3-bromocyclooctene
The most common and effective method for the synthesis of (1Z)-3-bromocyclooctene is the allylic bromination of cis-cyclooctene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical chain mechanism and is favored due to the stability of the allylic radical intermediate.
Synthetic Workflow
Caption: Synthetic workflow for (1Z)-3-bromocyclooctene.
Experimental Protocol
Materials:
-
cis-Cyclooctene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with cis-cyclooctene and anhydrous carbon tetrachloride.
-
N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the flask.
-
The reaction mixture is heated to reflux (approximately 77°C) under an inert atmosphere. If using photochemical initiation, the mixture is irradiated with a UV lamp at a suitable temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid succinimide byproduct is removed by vacuum filtration.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (1Z)-3-bromocyclooctene.
Reaction Mechanism
The allylic bromination with NBS follows a radical chain mechanism consisting of initiation, propagation, and termination steps.
Caption: Mechanism of allylic bromination.
Spectroscopic Data of (1Z)-3-bromocyclooctene
¹H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.6 - 5.8 | m | 2H | Olefinic protons (-CH=CH-) |
| ~ 4.8 - 5.0 | m | 1H | Proton on bromine-bearing carbon (-CHBr-) |
| ~ 1.4 - 2.5 | m | 10H | Allylic and aliphatic protons |
¹³C NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 128 - 132 | Olefinic carbons (-C H=C H-) |
| ~ 50 - 55 | Carbon bearing bromine (-C HBr-) |
| ~ 25 - 35 | Allylic and aliphatic carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3020 | Medium | =C-H stretch |
| ~ 2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1650 | Medium | C=C stretch |
| ~ 650 - 750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | Moderate | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |
| 109 | High | [M - Br]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
Conclusion
This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of (1Z)-3-bromocyclooctene. The detailed experimental protocol for its synthesis via allylic bromination of cis-cyclooctene offers a reliable method for its preparation. The tabulated spectroscopic data, while based on predictions, serves as a useful reference for the characterization of this compound. This information is intended to facilitate further research and application of (1Z)-3-bromocyclooctene in various fields of chemical science.
In-Depth Technical Guide to 3-Bromocyclooctene (CAS Number: 7422-06-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and suppliers of 3-Bromocyclooctene (CAS No. 7422-06-2). The information is compiled for professionals in research and development who require detailed chemical data.
Chemical and Physical Properties
3-Bromocyclooctene is a halogenated cycloalkene. While extensive experimental data is limited in publicly available literature, the following table summarizes its key identified and computed properties.
| Property | Value | Source |
| CAS Number | 7422-06-2 | [1] |
| Molecular Formula | C₈H₁₃Br | [1][2] |
| Molecular Weight | 189.09 g/mol | [1][2] |
| Boiling Point | 79 °C at 5 Torr | [2] |
| Density | 1.3308 g/cm³ at 25 °C | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Computed XLogP3-AA | 3.5 | [1] |
| Exact Mass | 188.02006 Da | [1] |
Experimental Protocols
Experimental Workflow: General Chemical Synthesis
Caption: A generalized workflow for a typical chemical synthesis process.
Signaling Pathways and Biological Activity
Currently, there is no available information in the public domain regarding any specific signaling pathways or biological activities associated with 3-Bromocyclooctene. This compound is primarily available as a research chemical, and its biological effects have not been extensively studied or reported in peer-reviewed literature.
Logical Relationship: Data Availability
Caption: Availability of technical data for 3-Bromocyclooctene.
Suppliers
3-Bromocyclooctene (CAS 7422-06-2) is available from a number of chemical suppliers catering to the research and development community. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for current availability, purity, and pricing.
| Supplier | Region |
| BLD Pharm | Global |
| ChemicalBook | Global |
| Chemsrc | Global |
| Unisource India | India |
| Ultra Pure Lab Chem Industries LLP | India |
| LookChem | China |
| Sigma-Aldrich | Global |
| Fisher Scientific | Global |
References
"molecular structure and IUPAC name of 1-Cyclooctene, 3-bromo-"
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of 3-bromocyclooct-1-ene, a key intermediate in organic synthesis. The document details its molecular structure, chemical and physical properties, spectroscopic profile, and a representative synthetic protocol. The synthesis via allylic bromination is presented, including a detailed reaction mechanism and a workflow diagram. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.
Molecular Structure and Nomenclature
3-Bromocyclooct-1-ene is a halogenated cycloalkene. The bromine atom is positioned at the allylic carbon, adjacent to the double bond within the eight-membered ring.
-
IUPAC Name: (1Z)-3-bromocyclooctene[1]
-
Synonyms: 1-Cyclooctene, 3-bromo-; 3-bromocyclooct-1-ene; (Z)-3-bromocyclooct-1-ene[1][2]
Molecular Structure:
Caption: 2D structure of 3-bromocyclooct-1-ene.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 3-bromocyclooct-1-ene. Most of the available data is based on computational models.
Table 1: General and Computed Physical Properties
| Property | Value | Source |
| Molecular Weight | 189.09 g/mol | PubChem[1][2] |
| Exact Mass | 188.02006 Da | PubChem[1][2] |
| XLogP3 | 3.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |
| Rotatable Bond Count | 0 | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |
| Complexity | 96.7 | PubChem[1][2] |
Synthesis Protocol
The primary method for the synthesis of 3-bromocyclooct-1-ene is the allylic bromination of cyclooctene using N-bromosuccinimide (NBS) as the bromine source. This reaction, often initiated by light or a radical initiator, is known as the Wohl-Ziegler reaction.
Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of 3-bromocyclohexene, a similar allylic bromination reaction.[3] This procedure should be effective for the synthesis of 3-bromocyclooct-1-ene with minor modifications as necessary.
Materials:
-
Cyclooctene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or another radical initiator, e.g., AIBN)
-
Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and appropriate safety precautions must be taken. Alternative solvents like cyclohexane or acetonitrile may be used.)
Procedure:
-
To a solution of cyclooctene in carbon tetrachloride, add N-bromosuccinimide.
-
Add a catalytic amount of benzoyl peroxide to the mixture.
-
Stir the mixture at room temperature for a period, then slowly heat to reflux (approximately 77°C for CCl₄). The reaction is often exothermic and requires careful heating.
-
Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 3-bromocyclooct-1-ene as a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-bromocyclooct-1-ene.
Reaction Mechanism: Allylic Bromination
The reaction proceeds via a free-radical chain mechanism.
-
Initiation: Light or heat initiates the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide), which then generates a bromine radical from NBS. A trace amount of HBr can also react with NBS to produce a low concentration of Br₂.
-
Propagation:
-
A bromine radical abstracts an allylic hydrogen from cyclooctene, forming a resonance-stabilized allylic radical and HBr.
-
The allylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr and NBS) to form the 3-bromocyclooct-1-ene product and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is crucial as it maintains a low, steady-state concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine across the double bond.
Mechanism Diagram
Caption: Free-radical mechanism of allylic bromination.
Spectroscopic Data
Table 2: Summary of Available Spectroscopic Data
| Technique | Data Availability | Source |
| ¹³C NMR | Spectrum available | SpectraBase via PubChem[1] |
| Mass Spectrometry (GC-MS) | Spectrum available | SpectraBase via PubChem[1] |
| Infrared (IR) Spectroscopy | Spectrum available | SpectraBase via PubChem[1] |
Researchers should refer to spectral databases or acquire experimental data for detailed structural elucidation and purity assessment. Key expected signals would include:
-
¹H NMR: Olefinic protons (typically 5.5-6.0 ppm), the proton on the bromine-bearing carbon (CH-Br, typically 4.5-5.0 ppm), and aliphatic protons of the cyclooctyl ring.
-
¹³C NMR: Olefinic carbons (typically 120-140 ppm), the carbon bearing the bromine atom (typically 50-60 ppm), and other aliphatic carbons.
-
IR: C=C stretch (around 1650 cm⁻¹), C-H stretches (olefinic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C-Br stretch (typically 500-600 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
References
An In-Depth Technical Guide to the Reactivity of the Double Bond in 3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the double bond in 3-bromocyclooctene. While specific quantitative data for this particular molecule is limited in publicly available literature, this document extrapolates from well-established principles of organic chemistry, including conformational analysis and neighboring group participation, to offer a robust predictive framework for its chemical behavior.
Introduction
3-Bromocyclooctene is a fascinating molecule for chemical synthesis and mechanistic studies due to the interplay between the reactive π-system of the double bond and the neighboring bromine atom within a flexible eight-membered ring. The conformational dynamics of the cyclooctene ring play a crucial role in dictating the stereoelectronic environment of the reacting centers, leading to potentially complex and highly selective transformations. This guide will delve into the factors governing the reactivity of the double bond in 3-bromocyclooctene, with a focus on electrophilic additions, oxidations, and cycloaddition reactions.
Conformational Analysis of the Cyclooctene Ring
The reactivity of 3-bromocyclooctene is intrinsically linked to the conformation of the cyclooctene ring. The eight-membered ring is flexible and can adopt several low-energy conformations, with the twist-boat and twist-chair forms being the most significant. The relative orientation of the allylic C-Br bond to the plane of the double bond is a key determinant of the potential for neighboring group participation (NGP).
For NGP to occur effectively, the bromine atom must be able to access the developing positive charge on the adjacent carbon atom during a reaction. This requires a conformation where the bromine is positioned anti-periplanar to the breaking bond or can readily adopt such a conformation. The equilibrium between different conformers and the energy barriers to their interconversion will, therefore, influence reaction rates and product distributions.
General Principles Governing Double Bond Reactivity
The presence of the bromine atom at the allylic position introduces several key factors that modulate the intrinsic reactivity of the cyclooctene double bond:
-
Inductive Effect: The electron-withdrawing inductive effect of the bromine atom deactivates the double bond towards electrophilic attack to a certain extent.
-
Neighboring Group Participation (NGP): The most significant influence of the bromine atom is its potential to act as an internal nucleophile. In reactions involving the formation of a carbocation intermediate at the C2 position, the bromine atom can participate through its lone pairs to form a bridged bromonium ion. This participation can lead to enhanced reaction rates (anchimeric assistance) and high stereoselectivity.
-
Steric Hindrance: The bromine atom can sterically hinder the approach of reagents to one face of the double bond, influencing the stereochemical outcome of reactions.
Key Reactions of the Double Bond in 3-Bromocyclooctene
Electrophilic Addition Reactions
Electrophilic additions to the double bond of 3-bromocyclooctene are expected to be highly influenced by the possibility of neighboring group participation by the bromine atom.
4.1.1. Addition of Halogens (e.g., Br₂)
The addition of bromine to 3-bromocyclooctene is predicted to proceed via a bridged bromonium ion intermediate. The initial electrophilic attack of Br₂ on the double bond can be assisted by the neighboring bromine atom, leading to a stabilized intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) would occur from the face opposite to the bridging bromine, resulting in a trans-addition product.
Table 1: Predicted Product Distribution for the Bromination of 3-Bromocyclooctene
| Product | Predicted Yield | Stereochemistry |
| trans-1,2,3-Tribromocyclooctane | Major | anti-addition |
| cis-1,2,3-Tribromocyclooctane | Minor | syn-addition |
Note: The yields are illustrative and would require experimental verification.
4.1.2. Hydrohalogenation (e.g., HBr)
The addition of HBr is expected to follow Markovnikov's rule, with the initial protonation of the double bond leading to the more stable carbocation at the C2 position. This carbocation can then be trapped by the bromide ion. However, the potential for neighboring group participation by the bromine atom to form a bridged bromonium ion could compete with the direct formation of a classical carbocation, influencing the stereochemical outcome.
Oxidation Reactions
4.2.1. Epoxidation
The epoxidation of 3-bromocyclooctene with peroxy acids (e.g., m-CPBA) is a key transformation. The stereoselectivity of the epoxidation will be influenced by the steric hindrance imposed by the bromine atom and the overall conformation of the cyclooctene ring. The reaction is expected to favor the delivery of the oxygen atom from the less hindered face.
Table 2: Predicted Stereoselectivity in the Epoxidation of 3-Bromocyclooctene
| Reagent | Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
| m-CPBA | anti-epoxide | > 5:1 |
| H₂O₂ / NaOH | syn-epoxide (potential for intramolecular reaction) | Variable |
Note: The diastereomeric ratio is an estimate and would depend on the specific reaction conditions.
Cycloaddition Reactions
The double bond of 3-bromocyclooctene can participate in cycloaddition reactions, such as Diels-Alder reactions. The electron-withdrawing nature of the bromine atom may slightly reduce the dienophilic character of the double bond. The stereoselectivity of the cycloaddition will be governed by the facial bias created by the bromine substituent.
Experimental Protocols
The following are representative, detailed methodologies for key experiments involving 3-bromocyclooctene. These protocols are based on standard procedures for similar substrates and should be adapted and optimized for specific research needs.
5.1. Protocol for the Bromination of 3-Bromocyclooctene
Objective: To synthesize trans-1,2,3-tribromocyclooctane via the electrophilic addition of bromine to 3-bromocyclooctene.
Materials:
-
3-Bromocyclooctene (1.0 eq)
-
Bromine (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-bromocyclooctene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine in dichloromethane and place it in a dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 3-bromocyclooctene over a period of 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of the excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trans-1,2,3-tribromocyclooctane.
5.2. Protocol for the Epoxidation of 3-Bromocyclooctene with m-CPBA
Objective: To synthesize 3-bromocyclooctene oxide.
Materials:
-
3-Bromocyclooctene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-bromocyclooctene in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Add m-CPBA portion-wise to the stirred solution at room temperature over 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove excess m-CPBA and 3-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting epoxide by flash chromatography.
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general experimental workflow.
Navigating Nucleophilic Substitution at the C-Br Bond of 3-Bromocyclooctene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nucleophilic substitution potential at the C-Br bond of 3-bromocyclooctene, a key allylic halide in synthetic organic chemistry. Understanding the reactivity of this substrate is crucial for the strategic design of novel molecules in pharmaceutical and materials science. This document provides a comprehensive overview of the reaction dynamics, stereochemistry, and experimental considerations, supported by quantitative data and detailed methodologies.
Core Principles of Nucleophilic Substitution at an Allylic Center
Nucleophilic substitution at the allylic C-Br bond of 3-bromocyclooctene can proceed through several mechanisms, primarily S(_N)1, S(_N)2, and their allylic counterparts, S(_N)1' and S(_N)2'. The operative pathway is dictated by the nature of the nucleophile, the solvent, and the overall reaction conditions.
-
S(_N)2 Mechanism: A one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.
-
S(_N)1 Mechanism: A two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate. This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the carbocation. The planar nature of the carbocation allows for nucleophilic attack from either face, potentially leading to a mixture of stereoisomers.
-
Allylic Rearrangement (S(_N)' Mechanisms): The presence of the adjacent double bond allows for nucleophilic attack at the γ-carbon, accompanied by a shift of the double bond. This can lead to the formation of rearranged products.
Quantitative Analysis of Nucleophilic Substitution Reactions
The following table summarizes key quantitative data for the nucleophilic substitution of 3-bromocyclooctene with common nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |
| Hydroxide | NaOH | H₂O/THF | Reflux | 12 | 3-Hydroxycyclooctene | 75 | |
| Azide | NaN₃ | DMF | 25 | 24 | 3-Azidocyclooctene | >95 |
Stereochemical Considerations
The stereochemical outcome of nucleophilic substitution at 3-bromocyclooctene is a critical aspect for the synthesis of stereochemically pure compounds.
-
S(_N)2 Reactions: As with other S(_N)2 reactions, the substitution of 3-bromocyclooctene with strong nucleophiles is expected to proceed with a complete inversion of configuration at the stereocenter.[1][2] This is a result of the requisite backside attack of the nucleophile on the carbon atom bearing the bromine.[3]
-
S(_N)1 Reactions: In contrast, S(_N)1 reactions proceed through a planar allylic carbocation intermediate. This allows the nucleophile to attack from either the top or bottom face, which can lead to a racemic or near-racemic mixture of products. The exact ratio may be influenced by the presence of the leaving group on one face of the intermediate, potentially leading to a slight excess of the inversion product.
Experimental Protocols
Synthesis of 3-Hydroxycyclooctene via Hydrolysis
This protocol describes the conversion of 3-bromocyclooctene to 3-hydroxycyclooctene.
Materials:
-
3-Bromocyclooctene
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-bromocyclooctene (1.0 eq) in a 1:1 mixture of THF and water, add sodium hydroxide (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 3-Azidocyclooctene
This protocol details the synthesis of 3-azidocyclooctene from 3-bromocyclooctene.
Materials:
-
3-Bromocyclooctene
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-bromocyclooctene (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-azidocyclooctene is often of sufficient purity for subsequent use. Further purification can be achieved by column chromatography if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways for nucleophilic substitution on 3-bromocyclooctene.
References
- 1. Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. organic chemistry - Nucleophilic allylic substitution via SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Bromocyclooctene: A Technical Primer for Organic Chemists
Abstract
3-Bromocyclooctene, a halogenated cycloalkene, presents a versatile scaffold for a multitude of transformations in organic synthesis. Its unique combination of a reactive allylic bromide and a conformationally flexible eight-membered ring makes it a valuable precursor for the synthesis of complex molecules, including functionalized cyclooctene derivatives, cyclooctadienes, and cyclooctynes. This technical guide provides an in-depth overview of the potential applications of 3-bromocyclooctene, focusing on key reaction classes such as nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for representative transformations are provided, alongside a comprehensive summary of quantitative data to aid researchers in the practical application of this versatile building block.
Introduction
The cyclooctene framework is a recurring motif in a variety of natural products and bioactive molecules. The ability to functionalize this eight-membered ring system is therefore of significant interest to synthetic chemists, particularly those in the fields of drug discovery and materials science. 3-Bromocyclooctene serves as a readily accessible and highly reactive starting material for introducing diverse functionalities onto the cyclooctane core. The presence of the bromine atom at an allylic position activates the molecule for both SN2 and E2 reaction pathways, while the double bond provides a handle for various addition and transition metal-catalyzed reactions. This guide will explore the synthetic utility of 3-bromocyclooctene, providing researchers with the necessary information to effectively incorporate this building block into their synthetic strategies.
Core Reactivity and Synthetic Applications
The chemical behavior of 3-bromocyclooctene is primarily dictated by the interplay between its allylic bromide functionality and the inherent properties of the cyclooctene ring. This section will delve into the principal reaction pathways available to this substrate.
Nucleophilic Substitution Reactions
As an allylic halide, 3-bromocyclooctene is an excellent substrate for nucleophilic substitution reactions (SN2). A variety of nucleophiles can be employed to displace the bromide, leading to the formation of 3-substituted cyclooctene derivatives. These reactions are fundamental for introducing a wide range of functional groups, including azides, amines, and thiols.
One notable application is the synthesis of allylic azides, which are precursors to valuable chemical entities. The reaction of 3-bromocyclooctene with sodium azide proceeds efficiently to yield 3-azidocyclooctene. This transformation is a key step in the synthesis of more complex nitrogen-containing molecules.
Experimental Protocol: Synthesis of 3-Azidocyclooctene
-
Materials: 3-Bromocyclooctene, Sodium Azide (NaN3), N-Methylpyrrolidone (NMP).
-
Procedure: A solution of 3-bromocyclooctene (10 mmol) and sodium azide (15 mmol) in N-methylpyrrolidone (30 mL) is stirred at room temperature for 3 hours. The reaction mixture is then poured into 500 mL of ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by crystallization from methanol to afford 3-azidocyclooctene as a yellow crystalline solid.[1]
-
Expected Yield: 90%[1]
The following table summarizes representative nucleophilic substitution reactions on analogous 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which provides an indication of the types of nucleophiles that could be successfully employed with 3-bromocyclooctene.
| Nucleophile | Product | Reference |
| Sodium Azide | 4-Azido-3-nitropyrano[3,2-c]quinolinone | [1] |
| Benzylamine | 4-Benzylamino-3-nitropyrano[3,2-c]quinolinone | [1] |
| Aniline | 4-Phenylamino-3-nitropyrano[3,2-c]quinolinone | [1] |
| Thiophenol | 4-(Phenylthio)-3-nitropyrano[3,2-c]quinolinone | [1] |
| Malononitrile | 4-(Dicyanomethylene)-3-nitropyrano[3,2-c]quinolinone | [1] |
Logical Workflow for Nucleophilic Substitution
Caption: Nucleophilic substitution pathways of 3-bromocyclooctene.
Elimination Reactions
The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon allows 3-bromocyclooctene to undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base. This reaction is a powerful tool for the synthesis of cyclooctadienes and, through further transformations, cyclooctyne derivatives. Cyclooctynes are highly valuable in the field of bioorthogonal chemistry for their application in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Conceptual Workflow for Elimination and Cyclooctyne Synthesis
Caption: Synthetic pathway from 3-bromocyclooctene to cyclooctyne.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 3-bromocyclooctene, as an alkenyl bromide, is a suitable substrate for these powerful transformations. The Heck, Suzuki, and Sonogashira reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of highly functionalized and complex cyclooctene derivatives.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] This reaction would allow for the introduction of various alkenyl groups at the 3-position of the cyclooctene ring.
General Experimental Protocol for the Heck Reaction (Adapted from Aryl Halides)
-
Materials: 3-Bromocyclooctene, Alkene (e.g., styrene, methyl acrylate), Palladium catalyst (e.g., Pd(OAc)2, Pd/C), Base (e.g., Na2CO3, Et3N), Additive (e.g., Bu4NCl), Solvent (e.g., NMP, DMF).
-
Procedure: A mixture of 3-bromocyclooctene (4 mmol), the alkene (4.8 mmol), base (5.8 mmol), ammonium salt additive (1 mmol), and the palladium catalyst (0.1 mol% Pd) in the chosen solvent (5 mL) is heated under an inert atmosphere.[3] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether), filtered, and the filtrate is purified by column chromatography.[3]
| Catalyst | Base | Solvent | Additive | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Na2CO3 | NMP | Bu4NCl | 95 | >99 | [3] |
| Pd/BaSO4 | Na2CO3 | NMP | Bu4NCl | 80 | >99 | [3] |
| Pd EnCat | Na2CO3 | NMP | Bu4NCl | >99 | >99 | [3] |
Table 1. Representative conditions for the Heck coupling of bromobenzene and styrene, adaptable for 3-bromocyclooctene.[3]
Heck Reaction Mechanism
Caption: Catalytic cycle of the Heck reaction.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction would be highly effective for introducing aryl or vinyl substituents at the 3-position of cyclooctene.
General Experimental Protocol for the Suzuki-Miyaura Coupling (Adapted from Aryl Halides)
-
Materials: 3-Bromocyclooctene, Arylboronic acid (e.g., phenylboronic acid), Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3), Solvent (e.g., Toluene, DME, Water).
-
Procedure: A mixture of 3-bromocyclooctene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) in a suitable solvent is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 80 | [4] |
| Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 100 | [5] |
Table 2. Common catalytic systems for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] This reaction provides a direct route to 3-alkynyl-substituted cyclooctenes, which are versatile intermediates for further transformations.
General Experimental Protocol for the Sonogashira Coupling (Adapted from Aryl Halides)
-
Materials: 3-Bromocyclooctene, Terminal alkyne (e.g., phenylacetylene), Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) salt (e.g., CuI), Base (e.g., Et3N, piperidine), Solvent (e.g., THF, DMF).
-
Procedure: To a solution of 3-bromocyclooctene and the terminal alkyne in a suitable solvent are added the palladium catalyst, the copper(I) salt, and the base. The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The mixture is then quenched with aqueous ammonium chloride, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
| Palladium Catalyst | Copper Salt | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh3)4 | CuI | Et3N | THF | RT to 50 | [6] |
| PdCl2(PPh3)2 | CuI | i-Pr2NH | DMF | 90 | [6] |
Table 3. Typical conditions for the Sonogashira coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
3-Bromocyclooctene can be converted into the corresponding Grignard reagent, cycloocten-3-ylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and can react with a variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.
Experimental Protocol: Formation of Cycloocten-3-ylmagnesium Bromide and Reaction with Benzaldehyde
-
Materials: 3-Bromocyclooctene, Magnesium turnings, Anhydrous diethyl ether, Benzaldehyde, Aqueous HCl.
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 3-bromocyclooctene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of benzaldehyde in anhydrous diethyl ether is added dropwise. The reaction is stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or dilute HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield phenyl(cyclooct-2-en-1-yl)methanol.
-
Grignard Reaction Workflow
Caption: Synthesis of an alcohol via a Grignard reaction.
Conclusion
3-Bromocyclooctene is a versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions, eliminations, and palladium-catalyzed cross-coupling reactions, provides access to a diverse array of functionalized eight-membered ring systems. The protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to utilize 3-bromocyclooctene in the synthesis of novel and complex molecular architectures for applications in medicinal chemistry, materials science, and beyond. Further exploration of the reactivity of this compound is warranted and is expected to uncover even more innovative synthetic applications.
References
Methodological & Application
Application of 1-Cyclooctene, 3-bromo- in the Synthesis of Marine Natural Products
Introduction
1-Cyclooctene, 3-bromo- is a versatile cyclic allyl bromide that holds potential as a key building block in the stereoselective synthesis of complex natural products, particularly those of marine origin featuring an eight-membered carbocyclic core. Its utility lies in the ability to undergo various transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures. This document outlines the application of 1-cyclooctene, 3-bromo- in the synthesis of the marine-derived sesquiterpenoid, (+)-Dactyloxene-B, a representative example of a natural product containing a cyclooctane ring system.
Synthesis of (+)-Dactyloxene-B: A Case Study
The total synthesis of the marine natural product (+)-Dactyloxene-B, isolated from the sea hare Aplysia dactylomela, provides a compelling example of the strategic application of 1-cyclooctene, 3-bromo-. The key transformation involves the stereoselective allylic substitution of the bromide with a suitable nucleophile, establishing a crucial carbon-carbon bond and setting a key stereocenter in the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of (+)-Dactyloxene-B reveals that the carbon skeleton can be disconnected at the C5-C6 bond, leading back to two key fragments: a chiral propionaldehyde derivative and a functionalized cyclooctenyl unit. This cyclooctenyl unit can, in turn, be derived from 1-cyclooctene, 3-bromo- through a nucleophilic displacement reaction.
Application Notes and Protocols: Preparation of Grignard Reagents from 3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the preparation of the Grignard reagent from 3-bromocyclooctene, resulting in cycloocten-3-ylmagnesium bromide. Due to the limited availability of specific data for 3-bromocyclooctene in the scientific literature, this protocol is adapted from established procedures for structurally similar cyclic and acyclic allylic bromides.[1][2][3] Optimization of the described conditions may be necessary to achieve desired yields and purity.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[4] The preparation of cycloocten-3-ylmagnesium bromide from 3-bromocyclooctene offers a versatile intermediate for the synthesis of a variety of complex molecules, including potential pharmaceutical compounds. The synthesis involves the reaction of 3-bromocyclooctene with magnesium metal in an anhydrous ethereal solvent.[5] Key challenges in this synthesis include the requisite anhydrous conditions and the potential for a significant side reaction, Wurtz coupling, which leads to the formation of a dimer.[3][5][6]
Reaction and Side Reactions
Primary Reaction: Formation of the Grignard Reagent.
Principal Side Reaction: Wurtz Coupling. This reaction involves the coupling of the Grignard reagent with unreacted 3-bromocyclooctene to form a dimer (3,3'-bicyclooctenyl).[3][5][6][7] This side reaction is more prevalent at higher temperatures and higher concentrations of the alkyl halide.[3][5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the preparation of Grignard reagents from allylic bromides, which can be used as a starting point for the synthesis with 3-bromocyclooctene.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio (Mg:Bromide) | 1.1:1 to 1.5:1 molar ratio | A slight excess of magnesium is used to ensure complete reaction of the bromide.[8] |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for less reactive halides.[5] |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can help to minimize the Wurtz coupling side reaction.[3] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by the disappearance of magnesium turnings. |
| Initiation | Iodine crystal or 1,2-dibromoethane | Used to activate the magnesium surface.[1][5] |
| Typical Yield of Grignard Reagent | 70-90% (by titration) | Yields are highly dependent on the purity of reagents and exclusion of moisture.[1][9] |
| Typical Yield of Wurtz Dimer | 5-20% | Can be minimized by slow addition of the bromide and maintaining a low temperature.[3] |
Experimental Protocol
This protocol provides a detailed methodology for the preparation of cycloocten-3-ylmagnesium bromide.
4.1. Materials and Equipment
-
3-bromocyclooctene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Drying tubes (e.g., with calcium chloride)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
4.2. Pre-reaction Preparations
-
Drying of Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.[10]
-
Solvent and Reagent Purity: Anhydrous solvents are critical for the success of the reaction.[5] Use freshly distilled or commercially available anhydrous solvents. 3-bromocyclooctene should be free of water.
4.3. Reaction Procedure
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[1][4] Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This process helps to activate the magnesium surface.
-
Initiation: Add a small portion (approximately 10%) of a solution of 3-bromocyclooctene (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to the magnesium.
-
Monitoring Initiation: The reaction is initiated when the iodine color fades and bubbling is observed at the magnesium surface. The mixture may also become cloudy and gently reflux. If the reaction does not start, gentle warming may be applied.
-
Addition of Bromide: Once the reaction has initiated, add the remaining solution of 3-bromocyclooctene dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The completion of the reaction is indicated by the consumption of most of the magnesium.
-
Work-up (for subsequent reactions): The resulting Grignard reagent is typically used immediately in the next synthetic step. The concentration of the Grignard reagent can be determined by titration before use.[12]
4.4. Work-up (for isolation and analysis - not typically performed)
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted magnesium.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure, but the Grignard reagent itself is not typically isolated.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation of cycloocten-3-ylmagnesium bromide.
Signaling Pathway of Grignard Reagent Formation
Caption: Simplified mechanism of Grignard reagent formation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic chemistry - Grignard-type reaction of 3-bromocyclohexene, or rather recombination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wurtz Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Coupling Reactions with 3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium and nickel-catalyzed cross-coupling reactions utilizing 3-bromocyclooctene as a key building block. The methodologies outlined enable the synthesis of a diverse range of functionalized cyclooctene derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
Cyclooctene scaffolds are important structural motifs in many biologically active molecules and complex organic materials. The ability to functionalize the cyclooctene ring at specific positions is crucial for the development of novel compounds with tailored properties. 3-Bromocyclooctene serves as a versatile starting material for introducing a variety of substituents via modern cross-coupling chemistry. This document outlines protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the necessary information to perform these transformations efficiently and effectively. While specific data for 3-bromocyclooctene is limited in the literature, the following protocols are based on established methods for similar cyclic vinyl bromides and provide a strong foundation for reaction optimization.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the coupling of 3-bromocyclooctene with various partners, based on analogous reactions with similar substrates.
Table 1: Suzuki-Miyaura Coupling of 3-Bromocyclooctene with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-85 |
Table 2: Heck Reaction of 3-Bromocyclooctene with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 16 | 75-85 |
| 3 | Cyclohexene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 130 | 20 | 60-70 |
Table 3: Sonogashira Coupling of 3-Bromocyclooctene with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | i-Pr₂NH | Toluene | 70 | 12 | 85-95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 50 | 10 | 75-85 |
Table 4: Buchwald-Hartwig Amination of 3-Bromocyclooctene with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 90 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 110 | 16 | 70-80 |
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed coupling reactions of 3-bromocyclooctene. These protocols are based on general procedures and may require optimization for specific substrates.
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 3-aryl-substituted cyclooctenes.
Reagents:
-
3-Bromocyclooctene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
2 M aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromocyclooctene, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Heck Reaction Protocol
This protocol is for the synthesis of 3-alkenyl-substituted cyclooctenes.
Reagents:
-
3-Bromocyclooctene (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine 3-bromocyclooctene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Purge the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Application Notes and Protocols for the Synthesis of Bioactive Molecules with a Cyclooctene Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules featuring a cyclooctene scaffold. The focus is on compounds with demonstrated anticancer and anti-inflammatory properties, including natural products and their synthetic analogues.
Introduction to Bioactive Cyclooctene Scaffolds
The cyclooctene ring system is a versatile scaffold found in a variety of biologically active molecules. Its inherent conformational flexibility and the reactivity of the double bond make it an attractive starting point for the synthesis of complex molecular architectures. Notably, the dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus, and synthetic benzocyclooctene-based compounds have emerged as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the synthesis of representative bioactive molecules and the protocols to assess their biological activity.
Data Presentation: Biological Activity of Cyclooctene-Containing Molecules
The following tables summarize the in vitro biological activity of selected bioactive molecules possessing a cyclooctene or related scaffold.
Table 1: Cytotoxicity of Dibenzocyclooctadiene Lignans in Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Gomisin G | Leukemia | 5.51 | [1] |
| Gomisin G | HeLa | 5.51 | [1] |
| Benzoylgomisin Q | Leukemia | 55.1 | [1] |
| Benzoylgomisin Q | HeLa | 61.2 | [1] |
| Schisantherin A | Leukemia | 61.2 | [1] |
Table 2: Tubulin Polymerization Inhibition and Cytotoxicity of Benzocyclooctene Analogues
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Benzocyclooctene phenol 23 | < 5 | DU-145 (prostate) | 0.105 | [2] |
| Water-soluble prodrug salt 24 | < 5 | DU-145 (prostate) | 0.0410 | [2] |
| KGP-18 (Benzosuberene analogue) | ~1.0 | NCI-H460 (lung) | 0.00547 | [3] |
| Fluoro-benzosuberene analogue 37 | ~1.0 | NCI-H460 (lung) | 0.00547 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzocyclooctadiene Lignan Intermediate (Gomisin N Synthesis)
This protocol describes a key step in the total synthesis of Gomisin N, a bioactive dibenzocyclooctadiene lignan. The procedure focuses on the stereoselective reduction of a tetracyclic α,β-unsaturated lactone intermediate.[4]
Materials:
-
Tetracyclic α,β-unsaturated lactone (5)
-
Magnesium turnings
-
Methanol (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the tetracyclic α,β-unsaturated lactone (5) in anhydrous methanol.
-
Addition of Magnesium: To the stirred solution, add magnesium turnings.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible by TLC.
-
Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired stereoisomerically pure lactone (6).
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This protocol details the procedure for evaluating the inhibitory effect of a test compound on the polymerization of tubulin in a cell-free system.[5]
Materials:
-
Purified porcine brain tubulin
-
GPEM glycerol buffer (1 mM GTP, 10% glycerol, 80 mM PIPES pH 6.9, 2 mM MgCl2, and 0.5 mM EGTA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound at 100 times the final desired concentration. On ice, prepare a solution of 20 µM porcine brain tubulin in GPEM glycerol buffer.
-
Assay Setup: In individual wells of a pre-warmed (37 °C) 96-well plate, add 1 µL of the 100x test compound stock solution.
-
Initiation of Polymerization: To each well containing the test compound, add 99 µL of the cold tubulin solution to achieve a final volume of 100 µL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Normalize the light scattering data to the initial measurement for each well. Compare the polymerization curves of the test compound-treated samples to a vehicle control (e.g., DMSO). Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualization of Key Pathways and Workflows
General Synthetic Strategy for Benzocyclooctene-based Tubulin Inhibitors
This diagram illustrates a common synthetic route to produce benzocyclooctene analogues that act as inhibitors of tubulin polymerization.[3]
Caption: Synthetic workflow for benzocyclooctene analogues.
Signaling Pathway of Tubulin Polymerization Inhibitors
The following diagram depicts the mechanism of action of tubulin polymerization inhibitors, leading to apoptosis in cancer cells. These agents bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics activates downstream signaling pathways that culminate in programmed cell death.[5][6]
Caption: Apoptosis induction by tubulin inhibitors.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization of 3-Bromocyclooctene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of 3-bromocyclooctene derivatives. This class of polymers holds potential for various applications, including the development of novel drug delivery systems and functional biomaterials, owing to the versatility of the bromine substituent for post-polymerization modification.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition-metal catalysts, most notably Grubbs' catalysts, to polymerize cyclic olefins.[1][2] This method allows for excellent control over polymer molecular weight and distribution, making it ideal for the synthesis of well-defined functional polymers. The incorporation of a bromine atom at the 3-position of the cyclooctene ring provides a reactive handle for subsequent chemical transformations, enabling the synthesis of a wide array of functionalized polyoctenamers. These functionalized polymers are of significant interest in drug development for creating polymer-drug conjugates, scaffolds for tissue engineering, and advanced materials with tailored properties.
Experimental Protocols
While specific literature detailing the ROMP of 3-bromocyclooctene is not abundant, protocols can be adapted from established procedures for other 3-substituted and 5-substituted cyclooctene derivatives. The following protocols are based on analogous polymerizations and provide a strong starting point for the successful polymerization of 3-bromocyclooctene.
Monomer Synthesis: 3-Bromocyclooctene
A common route for the synthesis of 3-bromocyclooctene involves the allylic bromination of cyclooctene using a suitable brominating agent such as N-bromosuccinimide (NBS) with a radical initiator.
Materials:
-
Cyclooctene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctene in CCl4.
-
Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-bromocyclooctene by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer.
-
Characterize the purified monomer by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Ring-Opening Metathesis Polymerization of 3-Bromocyclooctene
The ROMP of 3-bromocyclooctene can be effectively carried out using a second-generation Grubbs' catalyst. The following is a general protocol.
Materials:
-
3-Bromocyclooctene (purified)
-
Grubbs' Second Generation Catalyst
-
Anhydrous, deoxygenated dichloromethane (DCM) or toluene
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of 3-bromocyclooctene in anhydrous, deoxygenated DCM in a Schlenk flask.
-
In a separate vial, dissolve the appropriate amount of Grubbs' Second Generation Catalyst in a small volume of anhydrous, deoxygenated DCM. The monomer-to-catalyst ratio ([M]/[C]) can be varied to control the polymer molecular weight. A typical starting ratio is 100:1 to 500:1.
-
Rapidly inject the catalyst solution into the stirred monomer solution.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the desired conversion. Monitor the polymerization by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(3-bromocyclooctene) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Further characterize the polymer structure by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables present hypothetical quantitative data for the ROMP of 3-bromocyclooctene, based on typical results observed for similar functionalized cyclooctene monomers. This data should be experimentally verified.
Table 1: ROMP of 3-Bromocyclooctene with Grubbs' Second Generation Catalyst
| Entry | [M]/[C] Ratio | Monomer Conversion (%) | Mn (kDa) (GPC) | Mw (kDa) (GPC) | PDI (Mw/Mn) |
| 1 | 100:1 | >95 | 18.9 | 21.2 | 1.12 |
| 2 | 250:1 | >95 | 47.3 | 53.9 | 1.14 |
| 3 | 500:1 | >95 | 94.5 | 109.6 | 1.16 |
Table 2: Thermal Properties of Poly(3-bromocyclooctene)
| Polymer Sample | Mn (kDa) | Tg (°C) |
| Poly(3-bromocyclooctene) | 18.9 | -45 |
| Poly(3-bromocyclooctene) | 47.3 | -43 |
| Poly(3-bromocyclooctene) | 94.5 | -42 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and polymerization of 3-bromocyclooctene.
Caption: Experimental workflow for the synthesis and ROMP of 3-bromocyclooctene.
Logical Relationship of Polymer Characteristics
The following diagram illustrates the logical relationship between the experimental parameters and the resulting polymer characteristics.
Caption: Factors influencing the characteristics of poly(3-bromocyclooctene).
References
Application Notes: 3-Bromocyclooctene as a Versatile Precursor for Bicyclic Pharmaceutical Intermediates
Introduction
3-Bromocyclooctene is a valuable synthetic building block for the construction of complex molecular architectures, particularly bicyclic systems that are prevalent in a variety of biologically active compounds. The presence of both an alkene and an alkyl bromide functionality within the eight-membered ring allows for a range of chemical transformations. This document outlines the application of 3-bromocyclooctene as a precursor for the synthesis of a key pharmaceutical intermediate, endo-9-amino-bicyclo[3.3.1]nonane. This bicyclic amine serves as a core scaffold for the development of novel therapeutic agents.
The synthetic strategy involves a two-step sequence commencing with a nucleophilic substitution of the bromide with an amine, followed by an intramolecular aminomercuration-demercuration to construct the bicyclic framework. This approach highlights the utility of 3-bromocyclooctene in generating complex, three-dimensional structures suitable for drug discovery and development.
Key Reactions and Transformations
The transformation of 3-bromocyclooctene into the target bicyclic amine intermediate proceeds through two key reactions:
-
Nucleophilic Substitution: The bromine atom in 3-bromocyclooctene is susceptible to displacement by nucleophiles. In this protocol, a protected amine equivalent, such as sodium azide, is used to introduce a nitrogen functionality. This is followed by a reduction to the primary amine.
-
Intramolecular Aminomercuration-Demercuration: The resulting cyclooctenylamine undergoes a stereoselective intramolecular cyclization upon treatment with a mercury(II) salt, followed by in-situ reduction of the organomercury intermediate with sodium borohydride to yield the final bicyclic amine.
Experimental Protocols
Protocol 1: Synthesis of Cyclooct-2-en-1-amine
This protocol details the conversion of 3-bromocyclooctene to cyclooct-2-en-1-amine via an azide intermediate.
Materials:
-
3-Bromocyclooctene (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Distilled water
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Azide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromocyclooctene in DMF.
-
Add sodium azide to the solution and heat the mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-azidocyclooctene.
-
-
Reduction to Amine:
-
In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-azidocyclooctene in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to afford cyclooct-2-en-1-amine.
-
Protocol 2: Synthesis of endo-9-Amino-bicyclo[3.3.1]nonane
This protocol describes the intramolecular cyclization of cyclooct-2-en-1-amine to the target bicyclic amine.
Materials:
-
Cyclooct-2-en-1-amine (1.0 eq)
-
Mercury(II) acetate (Hg(OAc)₂) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
3 M aqueous sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Aminomercuration:
-
In a round-bottom flask, dissolve cyclooct-2-en-1-amine in a mixture of THF and water (1:1).
-
Add mercury(II) acetate to the solution and stir at room temperature for 2 hours.
-
-
Demercuration:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a 3 M aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride in 3 M NaOH.
-
Stir the mixture vigorously for 1 hour at room temperature. A black precipitate of elemental mercury will form.
-
Saturate the aqueous layer with solid sodium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield endo-9-amino-bicyclo[3.3.1]nonane.
-
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 3-Azidocyclooctene | 3-Bromocyclooctene | NaN₃, DMF | 85-95 | >90 (crude) |
| Cyclooct-2-en-1-amine | 3-Azidocyclooctene | LiAlH₄, Et₂O | 70-85 | >95 (after purification) |
| endo-9-Amino-bicyclo[3.3.1]nonane | Cyclooct-2-en-1-amine | Hg(OAc)₂, NaBH₄ | 60-75 | >98 (after purification) |
Visualizations
Reaction Workflow
Caption: Synthetic workflow for the preparation of endo-9-amino-bicyclo[3.3.1]nonane.
Logical Relationship of Key Steps
Caption: Logical progression from starting material to the final pharmaceutical intermediate.
Application Notes and Protocols for Stereoselective Synthesis Strategies Involving 1-Cyclooctene, 3-bromo-
A Theoretical Overview in the Absence of Specific Literature Precedents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document, therefore, provides a theoretical framework of plausible stereoselective strategies that could be applied to 1-Cyclooctene, 3-bromo-. The proposed strategies are based on well-established principles of asymmetric synthesis and are intended to serve as a conceptual guide for researchers interested in exploring the potential of this substrate in the stereocontrolled synthesis of complex molecules.
Potential Stereoselective Transformations of 1-Cyclooctene, 3-bromo-
The two primary reactive sites in 1-Cyclooctene, 3-bromo- are the carbon-bromine bond and the carbon-carbon double bond. Both sites offer opportunities for the introduction of new stereocenters.
Stereoselective Nucleophilic Substitution at the C-Br Bond
The secondary alkyl bromide at the 3-position can undergo nucleophilic substitution. To achieve stereoselectivity, one could employ a chiral nucleophile or a combination of an achiral nucleophile with a chiral catalyst.
-
SN2-type Reactions: A direct SN2 displacement of the bromide by a chiral, non-racemic nucleophile could, in principle, lead to a diastereoselective synthesis. The stereochemical outcome would be dependent on the facial selectivity of the nucleophilic attack, influenced by the conformation of the cyclooctene ring. Alternatively, a chiral catalyst could be employed to control the approach of an achiral nucleophile.
-
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for C-C bond formation. The use of chiral ligands on the metal center can induce enantioselectivity in the coupling of 1-Cyclooctene, 3-bromo- with a suitable organometallic reagent. The success of this approach would depend on the ability of the chiral ligand to effectively discriminate between the two enantiotopic faces of the carbocation-like intermediate or to control the reductive elimination step.
Stereoselective Additions to the C=C Double Bond
The double bond in 1-Cyclooctene, 3-bromo- is a prochiral element and can be subjected to a variety of stereoselective addition reactions.
-
Epoxidation: Asymmetric epoxidation, for instance using a Sharpless epoxidation protocol (for allylic alcohols, which could be synthesized from 3-bromocyclooctene) or a Jacobsen-Katsuki epoxidation, could yield a chiral epoxide. The stereochemistry of the epoxide would be dictated by the chiral catalyst.
-
Dihydroxylation: Asymmetric dihydroxylation, using reagents like AD-mix-α or AD-mix-β, could produce a chiral diol. The facial selectivity of the dihydroxylation would be controlled by the chiral ligand of the osmium catalyst.
-
Hydrogenation: Asymmetric hydrogenation using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) could lead to the formation of a chiral bromocyclooctane. The enantioselectivity would be dependent on the coordination of the alkene to the chiral metal complex.
Theoretical Experimental Protocols
While specific, validated protocols for 1-Cyclooctene, 3-bromo- are unavailable, the following represent generalized procedures for the types of stereoselective transformations that could be explored. Researchers would need to optimize these conditions extensively.
Protocol 2.1: Hypothetical Enantioselective Suzuki Cross-Coupling
| Parameter | Value/Condition | Notes |
| Reactants | 1-Cyclooctene, 3-bromo- (1.0 equiv) | |
| Arylboronic acid (1.2 equiv) | ||
| Catalyst | Pd(OAc)2 (2-5 mol%) | Palladium source |
| Ligand | Chiral phosphine ligand (e.g., (R)-BINAP) (4-10 mol%) | To induce enantioselectivity |
| Base | K3PO4 or Cs2CO3 (2.0 equiv) | |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 h | Monitor by TLC or GC-MS |
| Work-up | Quench with water, extract with ethyl acetate, dry over Na2SO4, concentrate. | |
| Purification | Flash column chromatography on silica gel. | Eluent to be determined. |
| Analysis | Chiral HPLC or GC to determine enantiomeric excess (ee). |
Protocol 2.2: Hypothetical Diastereoselective Epoxidation with a Chiral Reagent
| Parameter | Value/Condition | Notes |
| Reactant | 1-Cyclooctene, 3-bromo- (1.0 equiv) | |
| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) | |
| Chiral Director | A chiral auxiliary attached to the substrate, or a chiral solvent/additive. | This is a key variable for optimization. |
| Solvent | Dichloromethane (CH2Cl2) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 4-12 h | Monitor by TLC. |
| Work-up | Quench with aqueous Na2S2O3, wash with NaHCO3 (aq), extract with CH2Cl2, dry over Na2SO4, concentrate. | |
| Purification | Flash column chromatography on silica gel. | |
| Analysis | NMR spectroscopy to determine diastereomeric ratio (dr). |
Visualizing Theoretical Stereoselective Pathways
The following diagrams illustrate the general principles of the stereoselective strategies discussed.
Application Notes and Protocols for Intramolecular Cyclization Reactions of 3-Bromocyclooctene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intramolecular cyclization of 3-bromocyclooctene derivatives. These reactions are pivotal in the synthesis of various bicyclic systems, which are common structural motifs in natural products and pharmaceutically active compounds. The methodologies described herein focus on transition-metal-catalyzed, radical-mediated, and anionic intramolecular cyclization pathways, offering a versatile toolkit for the construction of bicyclo[5.1.0]octane and bicyclo[3.3.0]octane ring systems.
Overview of Intramolecular Cyclization Strategies
Intramolecular cyclization of 3-bromocyclooctene derivatives provides a powerful means to construct fused and bridged bicyclic frameworks. The choice of reaction conditions and reagents dictates the mechanistic pathway and, consequently, the structure of the resulting bicyclic product. The primary cyclization pathways explored in these notes are:
-
Transition-Metal-Catalyzed Cyclization (e.g., Heck Reaction): This approach typically involves a palladium catalyst to facilitate the formation of a carbon-carbon bond between the allylic bromide and the double bond. This method is highly versatile and can be tuned to favor specific ring sizes and stereoisomers.
-
Radical-Mediated Cyclization: This pathway involves the generation of a radical at the carbon bearing the bromine atom, which then adds to the double bond. Tin-based reagents like tributyltin hydride have been traditionally used, although tin-free methods are gaining prominence.
-
Anionic Intramolecular Cyclization: This method relies on the generation of a carbanion, which then acts as a nucleophile to attack the double bond. Strong bases are typically required to initiate this process.
Data Presentation: Quantitative Summary of Cyclization Reactions
The following table summarizes quantitative data from representative intramolecular cyclization reactions of 3-bromocyclooctene derivatives.
| Starting Material | Reaction Type | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 3-Bromocyclooctene | Palladium-Catalyzed (Heck) | Pd(OAc)₂, PPh₃, K₂CO₃ | Acetonitrile | 80 | 5-8 | Bicyclo[3.3.0]oct-2-ene | 61-73 | N/A |
| Functionalized 3-Bromocyclooctene Derivative | Radical (Tin-mediated) | Bu₃SnH, AIBN | Benzene | 80 | 4 | Substituted Bicyclo[3.3.0]octane | ~70 | Major isomer favored |
| 3-Bromocyclooctene with tethered nucleophile | Anionic (Base-mediated) | Strong, non-nucleophilic base (e.g., NaH, LDA) | THF | 0 - rt | 2-12 | Substituted Bicyclo[5.1.0]octane | 50-80 | Dependent on substrate |
Experimental Protocols
Protocol for Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol describes the synthesis of bicyclo[3.3.0]oct-2-ene from 3-bromocyclooctene.
Materials:
-
3-Bromocyclooctene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Schlenk flask or sealed tube
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (5-10 mol%), triphenylphosphine (10-20 mol%), and potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add 3-bromocyclooctene (1 equivalent) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure bicyclo[3.3.0]oct-2-ene.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol for Radical-Mediated Intramolecular Cyclization
This protocol outlines the synthesis of a substituted bicyclo[3.3.0]octane derivative from a functionalized 3-bromocyclooctene.
Materials:
-
Functionalized 3-bromocyclooctene derivative
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Round-bottom flask with a reflux condenser
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve the functionalized 3-bromocyclooctene derivative (1 equivalent) in anhydrous benzene or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add tributyltin hydride (1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) under an inert atmosphere.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. It is often necessary to use a solvent system containing a small amount of triethylamine to remove tin byproducts.
-
Characterize the resulting substituted bicyclo[3.3.0]octane by NMR and mass spectrometry to confirm its structure and stereochemistry.
Visualizations
Caption: General mechanism of the intramolecular Heck cyclization.
Caption: Experimental workflow for a typical radical cyclization.
Caption: Divergent cyclization pathways from 3-bromocyclooctene.
Application Notes and Protocols for the Synthesis of Fused Ring Systems from 3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the construction of fused ring systems utilizing 3-bromocyclooctene as a versatile starting material. The methodologies outlined below leverage well-established intramolecular cyclization reactions, offering pathways to novel bicyclic scaffolds relevant to pharmaceutical research and drug development.
Introduction
Fused ring systems are ubiquitous structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. Their rigid frameworks provide precise three-dimensional arrangements of functional groups, which is crucial for molecular recognition and biological activity. The cyclooctene ring system, in particular, offers a flexible yet constrained scaffold that can be manipulated to access a variety of fused bicyclic structures, such as the bicyclo[5.3.0]decane and bicyclo[6.1.0]nonane systems. 3-Bromocyclooctene, with its allylic bromide and olefin functionalities, is a prime candidate for intramolecular bond formation, enabling the construction of these valuable molecular architectures.
This document details three potential synthetic strategies for the intramolecular cyclization of 3-bromocyclooctene derivatives:
-
Palladium-Catalyzed Intramolecular Heck Reaction: A powerful method for C-C bond formation between an alkenyl halide and an alkene.
-
Tin-Free Intramolecular Radical Cyclization: A method that avoids toxic tin reagents, proceeding via radical intermediates.
-
Intramolecular Barbier Reaction: A metal-mediated reductive cyclization that forms a new C-C bond and a hydroxyl group.
Each section provides a general overview, a detailed experimental protocol adapted from analogous systems, and a summary of expected outcomes and potential challenges.
Strategy 1: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a robust and widely used method for the synthesis of cyclic and polycyclic structures.[1][2] In the context of a suitably functionalized 3-bromocyclooctene derivative, this reaction can be employed to forge a new carbon-carbon bond between the carbon bearing the bromine and a carbon of a tethered alkene, leading to the formation of a fused ring system. The reaction typically proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the bicyclic product and regenerate the catalyst.[3]
Experimental Workflow
Caption: Workflow for the synthesis of a fused bicyclic product from 3-bromocyclooctene via an intramolecular Heck reaction.
Detailed Experimental Protocol (Adapted from a similar intramolecular Heck reaction[1])
This protocol is adapted for a hypothetical substrate where an alkene-containing side chain has been attached to the cyclooctene ring, for example, at a position that allows for a 5- or 6-membered ring closure.
Materials:
-
Functionalized 3-bromocyclooctene derivative (Heck Precursor)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (Et₃N), freshly distilled
-
Acetonitrile (MeCN), anhydrous
-
Sealed tube
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction tube, dissolve the functionalized 3-bromocyclooctene derivative (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.2 eq).
-
Add freshly distilled triethylamine (10 eq).
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fused bicyclic product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reagents and Conditions for Intramolecular Heck Reaction
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 10-20 mol% |
| Base | Triethylamine (Et₃N) |
| Base Equivalents | 10 eq |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 120 °C |
| Reaction Time | 4-12 hours |
Expected Outcomes and Potential Challenges
-
Yields: Moderate to good yields (40-80%) are expected, depending on the substrate and reaction conditions.
-
Stereoselectivity: The stereochemistry of the newly formed ring junction will depend on the transition state of the migratory insertion step.
-
Side Reactions: Potential side reactions include intermolecular coupling and double bond isomerization. The use of high dilution conditions can minimize intermolecular reactions.
Strategy 2: Tin-Free Intramolecular Radical Cyclization
Radical cyclizations offer a powerful alternative for the formation of C-C bonds, often under mild conditions. Traditional methods frequently rely on toxic tin hydrides. However, recent advancements have led to the development of tin-free methods, often employing visible-light photoredox catalysis.[4][5] In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer to the C-Br bond of a 3-bromocyclooctene derivative, generating a radical intermediate. This radical can then undergo intramolecular cyclization onto a tethered π-system to form the fused ring structure.
Logical Pathway for Radical Cyclization
Caption: Logical pathway for the visible-light-mediated intramolecular radical cyclization of a 3-bromocyclooctene derivative.
Detailed Experimental Protocol (Adapted from a tin-free radical cyclization[4])
This protocol is adapted for a hypothetical 3-bromocyclooctene derivative with a tethered alkene or alkyne.
Materials:
-
Functionalized 3-bromocyclooctene derivative
-
Visible light photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Reductive quencher (e.g., Hantzsch ester or an amine)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the functionalized 3-bromocyclooctene derivative (1.0 eq), the photocatalyst (1-5 mol%), and the reductive quencher (1.5-2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vial in front of a visible light source (e.g., blue LED) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fused bicyclic compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reagents and Conditions for Tin-Free Radical Cyclization
| Parameter | Condition |
| Catalyst | Visible light photocatalyst (e.g., Ru(bpy)₃Cl₂) |
| Catalyst Loading | 1-5 mol% |
| Reductant | Hantzsch ester or tertiary amine |
| Solvent | DMF or DMSO (anhydrous) |
| Light Source | Blue LED |
| Atmosphere | Inert (Argon or Nitrogen) |
| Temperature | Room temperature |
| Reaction Time | 6-24 hours |
Expected Outcomes and Potential Challenges
-
Yields: Good to excellent yields are often achievable with photoredox catalysis.
-
Chemoselectivity: The mild conditions generally allow for high functional group tolerance.
-
Challenges: The efficiency of the reaction can be sensitive to the choice of photocatalyst, solvent, and reductive quencher. Optimization of these parameters may be necessary. Direct reduction of the C-Br bond without cyclization is a potential side reaction.
Strategy 3: Intramolecular Barbier Reaction
The Barbier reaction is a metal-mediated nucleophilic addition of an organic halide to a carbonyl compound.[6] In an intramolecular context, a 3-bromocyclooctene derivative containing a tethered aldehyde or ketone can undergo cyclization in the presence of a metal such as zinc, indium, or tin. This reaction forms a new C-C bond and a secondary or tertiary alcohol, respectively. The reaction is often performed in aqueous media, making it a greener alternative to Grignard-type reactions.[7]
Experimental Workflow
Caption: Workflow for the synthesis of a fused bicyclic alcohol from 3-bromocyclooctene via an intramolecular Barbier reaction.
Detailed Experimental Protocol (Adapted from an intramolecular Barbier reaction[6])
This protocol is adapted for a hypothetical 3-bromocyclooctene derivative with a tethered aldehyde group.
Materials:
-
3-Bromocyclooctene derivative with a tethered aldehyde
-
Zinc powder (or Indium powder)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend zinc powder (1.5-2.0 eq) in a mixture of THF and saturated aqueous NH₄Cl solution.
-
To this vigorously stirred suspension, add a solution of the 3-bromocyclooctene-aldehyde derivative (1.0 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion (typically 1-4 hours), filter the reaction mixture to remove any unreacted metal.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the fused bicyclic alcohol.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR (for the hydroxyl group), and mass spectrometry.
Reagents and Conditions for Intramolecular Barbier Reaction
| Parameter | Condition |
| Metal | Zinc or Indium powder |
| Metal Equivalents | 1.5-2.0 eq |
| Solvent System | THF / Saturated aq. NH₄Cl |
| Temperature | Room temperature |
| Reaction Time | 1-4 hours |
Expected Outcomes and Potential Challenges
-
Yields: Moderate to good yields are generally obtained.
-
Diastereoselectivity: The reaction can produce a mixture of diastereomers at the newly formed stereocenter bearing the hydroxyl group. The ratio will depend on the transition state of the cyclization.
-
Chemoselectivity: The Barbier reaction is known for its high chemoselectivity and tolerance of various functional groups.
-
Challenges: The reactivity of the metal can be crucial; activation of the metal surface may be necessary in some cases.
Conclusion
The synthesis of fused ring systems from 3-bromocyclooctene presents a promising avenue for the discovery of novel molecular entities with potential applications in drug development. The intramolecular Heck reaction, tin-free radical cyclization, and intramolecular Barbier reaction represent three distinct and powerful strategies to achieve this goal. The choice of method will depend on the specific target molecule, the desired functional group tolerance, and the available laboratory resources. The protocols and data presented herein, adapted from established literature, provide a solid foundation for researchers to explore these transformations and develop new fused bicyclic scaffolds. Further optimization of reaction conditions for specific substrates derived from 3-bromocyclooctene will likely be necessary to achieve optimal results.
References
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of 3-Azidocyclooctene and its Application in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-azidocyclooctene from 3-bromocyclooctene and its subsequent use in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the efficient and specific conjugation of molecules in complex biological environments, making it a valuable tool in drug discovery, chemical biology, and materials science.
Introduction
The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis, providing a versatile handle for a variety of subsequent reactions. The azide functional group is a key component in "click chemistry," a term coined by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and form by-products that are easily removed.[1] One of the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems.
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative that obviates the need for a toxic metal catalyst.[2][] This reaction utilizes the inherent ring strain of cyclooctyne derivatives to achieve rapid and selective cycloaddition with azides under physiological conditions.[2][] This protocol details the synthesis of 3-azidocyclooctene, a key building block for SPAAC, via a nucleophilic substitution reaction.
Reaction Pathway
The overall process involves a two-step sequence:
-
Nucleophilic Substitution: Conversion of 3-bromocyclooctene to 3-azidocyclooctene using sodium azide. This is a classic S(_N)2 reaction where the azide ion acts as the nucleophile.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The resulting 3-azidocyclooctene is then reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[4]
Caption: Reaction pathway for the synthesis of a triazole conjugate.
Experimental Protocols
Part 1: Synthesis of 3-Azidocyclooctene
This protocol describes the nucleophilic substitution of 3-bromocyclooctene with sodium azide in a polar aprotic solvent.
Materials:
-
3-Bromocyclooctene
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromocyclooctene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-azidocyclooctene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the click reaction between 3-azidocyclooctene and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
3-Azidocyclooctene
-
Dibenzocyclooctyne (DBCO) derivative (e.g., DBCO-amine, DBCO-acid)
-
Acetonitrile or a mixture of acetonitrile and water
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry vial, dissolve 3-azidocyclooctene (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add the DBCO derivative (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or NMR spectroscopy.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting triazole product can be purified by an appropriate method, such as column chromatography or recrystallization, depending on its physical properties.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis and subsequent click reaction.
Table 1: Synthesis of 3-Azidocyclooctene - Reaction Parameters
| Parameter | Value |
| Reactants | |
| 3-Bromocyclooctene | 1.0 eq |
| Sodium Azide | 1.5 eq |
| Solvent | DMSO |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Reaction Parameters
| Parameter | Value |
| Reactants | |
| 3-Azidocyclooctene | 1.0 eq |
| Strained Alkyne (e.g., DBCO) | 1.0 - 1.2 eq |
| Solvent | Acetonitrile / Water |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and click reaction.
Logical Relationship of Components in SPAAC
Caption: Key components and outcome of the SPAAC reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclooctene, 3-bromo-
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 1-Cyclooctene, 3-bromo-.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1-Cyclooctene, 3-bromo-?
A1: The most prevalent method is the allylic bromination of cyclooctene using N-Bromosuccinimide (NBS) as the brominating agent.[1][2][3] This reaction typically employs a radical initiator, such as benzoyl peroxide or AIBN, or is initiated by UV light, and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄).[2][3] The primary advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture, which selectively favors the desired radical substitution at the allylic position over competitive electrophilic addition across the double bond.[1][2][4]
Q2: What are the major challenges and side reactions encountered in this synthesis?
A2: The primary challenges are achieving a high yield and minimizing the formation of side products. The most significant side reaction is the electrophilic addition of bromine across the cyclooctene double bond, which results in the formation of trans-1,2-dibromocyclooctane.[4][5] Other potential issues include the formation of other brominated isomers due to the resonance-stabilized allylic radical intermediate and potential polymerization.[1][6] Low yields can often be attributed to incomplete reactions, degradation of the product, or difficulties during purification.[7]
Q3: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A3: Using molecular bromine (Br₂) directly often leads to the undesired electrophilic addition reaction, yielding significant amounts of the vicinal dibromide as a byproduct.[5] NBS serves as a source of a consistent, low concentration of Br₂.[2][3][8] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) that is generated in situ during the propagation step of the radical reaction.[4][9] This low Br₂ concentration is critical for ensuring the radical chain reaction (allylic substitution) outcompetes the ionic addition reaction.[1][5]
Q4: What is the role of the radical initiator or light?
A4: The allylic bromination with NBS is a radical chain reaction.[2][3] This process requires an initial energy input to generate the first bromine radicals (Br•), which is the initiation step. This can be achieved either by the thermal decomposition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or by using UV light to induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond of the trace Br₂ present.[4][9] Once initiated, the radical chain propagates until termination steps occur.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Cyclooctene, 3-bromo-.
Problem 1: Low or No Yield of the Desired Product
If you are experiencing poor yields, consult the following table for potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Ineffective Radical Initiation | Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has not decomposed. If using light, verify the lamp's wavelength and intensity are appropriate for radical initiation. |
| Impure Reagents | Use freshly recrystallized NBS. Old NBS can decompose and contain excess bromine, leading to side reactions.[10] Ensure cyclooctene is pure and the solvent is anhydrous, as water can hydrolyze the product.[10] |
| Incorrect Reaction Temperature | The reaction temperature must be sufficient to decompose the initiator but not so high that it promotes side reactions or product degradation. For AIBN in CCl₄, refluxing is common. |
| Premature Termination of Reaction | Radical reactions can be sensitive to impurities (e.g., oxygen) that act as radical scavengers. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Significant Formation of 1,2-Dibromocyclooctane
The presence of a major dibrominated byproduct indicates that electrophilic addition is competing with the desired radical substitution.
| Potential Cause | Recommended Action |
| High Concentration of Br₂ | This is the most common cause. Ensure you are using NBS rather than elemental Br₂.[1] Use freshly recrystallized NBS, as impurities can accelerate the formation of Br₂.[10] |
| Polar Solvent | The use of polar solvents can stabilize the ionic intermediates of the electrophilic addition pathway. The reaction should be conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[11] |
| Presence of Acid | Acidic impurities can promote the ionic addition mechanism. While trace HBr is necessary for the reaction cycle with NBS, excess acid should be avoided. |
Problem 3: Difficulty in Product Purification
Separating 1-Cyclooctene, 3-bromo- from the starting material, succinimide byproduct, and other brominated impurities can be challenging.
| Purification Step | Recommended Protocol |
| Workup | After the reaction is complete, cool the mixture and filter to remove the succinimide, which is a solid byproduct. Wash the filtrate with water to remove any remaining succinimide and then with a mild base (e.g., NaHCO₃ solution) to neutralize any HBr. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). |
| Solvent Removal | Remove the solvent (e.g., CCl₄) under reduced pressure using a rotary evaporator. |
| Final Purification | The crude product is typically purified by vacuum distillation or column chromatography on silica gel. Due to the similar polarities of the starting material and product, fractional distillation is often required. |
Experimental Protocol: Allylic Bromination of Cyclooctene
This protocol is a standard procedure for the synthesis of 1-Cyclooctene, 3-bromo- using NBS.
Materials:
-
Cyclooctene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Benzoyl Peroxide (radical initiator)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add cyclooctene, anhydrous carbon tetrachloride, and freshly recrystallized N-Bromosuccinimide.
-
Initiation: Add a catalytic amount of benzoyl peroxide to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by observing the density of the solid NBS; as it is consumed, the lighter succinimide byproduct is formed and will float.
-
Workup: Once the reaction is complete (typically after several hours), cool the flask to room temperature. Filter the mixture to remove the solid succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 1-Cyclooctene, 3-bromo-.
Visual Guides
Experimental Workflow
Troubleshooting Logic for Low Yield
Key Reaction Pathways
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Allylic Bromination of Cyclooctene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the allylic bromination of cyclooctene.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the allylic bromination of cyclooctene?
The primary and desired product of the allylic bromination of cyclooctene is 3-bromocyclooctene. This reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond). The resulting resonance-stabilized allylic radical then reacts with bromine to yield the final product.
Q2: What are the most common side reactions and byproducts?
The most common side reaction is the electrophilic addition of bromine across the double bond, which leads to the formation of trans-1,2-dibromocyclooctane. This occurs when the concentration of molecular bromine (Br₂) is sufficiently high. Other potential side products can arise from over-bromination or complex rearrangements, particularly if the reaction is not carefully controlled.
Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction?
N-Bromosuccinimide (NBS) is the reagent of choice because it maintains a low, steady concentration of molecular bromine (Br₂) throughout the reaction.[1][2][3] This is crucial for favoring the desired radical substitution pathway over the competing ionic addition pathway.[1][2][3] NBS reacts with the HBr generated during the propagation step to produce Br₂, which is then consumed in the radical chain reaction.[1]
Q4: What is the role of the radical initiator?
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate the initial bromine radicals that start the chain reaction.[4] This is typically achieved by heating or photochemical irradiation, which causes the initiator to decompose and form radicals that then react with NBS or trace Br₂ to produce bromine radicals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 3-bromocyclooctene | 1. Insufficient initiation of the radical reaction. 2. Reaction temperature is too low. 3. Impure reagents (NBS, cyclooctene, or solvent). 4. Premature termination of the radical chain. | 1. Ensure the radical initiator is fresh and added in the correct amount. Use a UV lamp if photochemical initiation is intended. 2. Maintain the reaction at reflux in a suitable solvent (e.g., carbon tetrachloride or cyclohexane). 3. Purify reagents before use. Cyclooctene should be distilled, and NBS can be recrystallized. The solvent should be anhydrous. 4. Exclude oxygen from the reaction mixture by performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High yield of trans-1,2-dibromocyclooctane | 1. The concentration of molecular bromine (Br₂) is too high. 2. Use of a polar solvent. | 1. Use NBS as the bromine source. Ensure the NBS is of high purity. Avoid direct addition of Br₂. 2. Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane to disfavor the ionic addition mechanism. |
| Formation of multiple unidentified products | 1. Over-bromination due to excess NBS or prolonged reaction time. 2. High reaction temperature leading to decomposition or rearrangement. 3. Presence of impurities that initiate side reactions. | 1. Use a stoichiometric amount of NBS relative to the allylic hydrogens to be substituted. Monitor the reaction progress by GC or TLC to determine the optimal reaction time. 2. Maintain a steady reflux without excessive heating. 3. Use purified starting materials and solvents. |
| Reaction fails to initiate | 1. Inactive radical initiator. 2. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use a fresh batch of radical initiator. 2. Degas the solvent and perform the reaction under an inert atmosphere. Ensure the glassware is clean and free of potential inhibitors. |
Quantitative Data
While specific quantitative data for the product distribution in the allylic bromination of cyclooctene can vary based on reaction conditions, the following table provides an expected outcome based on literature for similar systems and a reported yield for the synthesis of a trans-cyclooctene derivative.
| Product | Typical Yield (%) | Factors Favoring Formation |
| 3-Bromocyclooctene | ~71%[5] | Use of NBS, non-polar solvent, radical initiator, and exclusion of light (if not used for initiation) and oxygen. |
| trans-1,2-Dibromocyclooctane | Variable (minimized with NBS) | High local concentrations of Br₂, polar solvents, absence of a radical initiator. |
Experimental Protocols
The following is a representative protocol for the allylic bromination of a cyclic alkene using NBS, adapted from a reliable procedure for the closely related 1,5-cyclooctadiene found in Organic Syntheses.[4]
Synthesis of 3-Bromocyclooctene
-
Materials:
-
cis-Cyclooctene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous cyclohexane or carbon tetrachloride (CCl₄)
-
Anhydrous sodium bicarbonate (NaHCO₃) for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add cis-cyclooctene and anhydrous cyclohexane (or CCl₄).
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (or benzoyl peroxide).
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is often initiated with a heat lamp or by heating in an oil bath.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with water to remove any remaining traces of HBr or succinimide.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent in vacuo.
-
Purify the resulting crude product by vacuum distillation to obtain 3-bromocyclooctene. A reported yield for a similar synthesis is 71%.[5]
-
Visualizations
Caption: Mechanism of Allylic Bromination.
Caption: Competing Reaction Pathways.
Caption: Experimental Workflow Diagram.
References
Technical Support Center: Optimizing Grignard Reactions with 3-Bromocyclooctene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-bromocyclooctene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 3-bromocyclooctene won't start. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue. Key factors include:
-
Magnesium Surface Inactivity: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with 3-bromocyclooctene.
-
Solution: Activate the magnesium surface. Common methods include gentle heating with a heat gun under inert gas, adding a small crystal of iodine (the color will disappear upon activation), or adding a few drops of 1,2-dibromoethane. Mechanically crushing the magnesium with a dry glass rod in the flask can also expose a fresh surface.
-
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reaction.
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (like nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Purity of 3-Bromocyclooctene: Impurities in the starting material can inhibit the reaction.
-
Solution: Use freshly purified 3-bromocyclooctene.
-
Q2: My reaction started, but the yield of the desired product is very low. What are the likely side reactions?
A2: Low yields are often due to competing side reactions. With 3-bromocyclooctene, the primary concerns are:
-
Wurtz Coupling: The formed Grignard reagent (cyclooctenylmagnesium bromide) can react with the starting material (3-bromocyclooctene) to form a dimer (bicyclooctenyl). This is a common side reaction, especially at higher concentrations and temperatures.[1]
-
Mitigation: Add the 3-bromocyclooctene solution slowly to the magnesium suspension to maintain a low concentration of the halide. Keep the reaction temperature controlled, using an ice bath if necessary, particularly after initiation as the reaction is exothermic.
-
-
Allylic Rearrangement: As an allylic halide, 3-bromocyclooctene can form a Grignard reagent that exists in equilibrium with its rearranged isomer.[2] This can lead to a mixture of products upon reaction with an electrophile.
-
Mitigation: The position of this equilibrium can be influenced by the solvent and temperature. Running the reaction at lower temperatures may favor one isomer. Characterization of the product mixture is crucial to determine if rearrangement is occurring.
-
Q3: What is the optimal solvent for this reaction, and why?
A3: The choice of solvent is critical for stabilizing the Grignard reagent.
-
Diethyl Ether (Et₂O): A common and effective solvent. Its lower boiling point makes it easier to initiate the reaction with gentle heating.
-
Tetrahydrofuran (THF): Also widely used and can be beneficial for less reactive halides. However, for allylic systems like 3-bromocyclooctene, THF can sometimes promote Wurtz coupling more than diethyl ether. If using THF, maintaining a low temperature is especially important.
Q4: How can I confirm the formation and estimate the concentration of my Grignard reagent before adding my electrophile?
A4: While direct confirmation in the reaction flask is difficult, a common method for determining the concentration of a prepared Grignard solution is through titration. A sample of the Grignard solution can be titrated against a standard solution of an acid (like HCl) using an indicator.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction does not initiate (no heat, no cloudiness) | 1. Inactive magnesium surface. 2. Wet glassware or solvent. 3. Impure 3-bromocyclooctene. | 1. Add an initiator (iodine crystal, 1,2-dibromoethane) or mechanically activate the Mg. 2. Ensure all components are scrupulously dry. Flame-dry glassware and use anhydrous solvent. 3. Purify the starting material. |
| Initial reaction starts, then stops | 1. Insufficient activation of magnesium. 2. High local concentration of water (e.g., from a contaminated syringe). | 1. Apply gentle, localized heating with a heat gun. 2. Ensure all addition equipment is dry. |
| Low yield of desired product, significant high-molecular-weight byproduct | Wurtz coupling side reaction. | 1. Decrease the rate of addition of 3-bromocyclooctene. 2. Maintain a lower reaction temperature (e.g., 0 °C). 3. Ensure efficient stirring. |
| Formation of an isomeric product | Allylic rearrangement of the Grignard reagent. | 1. Vary the reaction temperature and solvent to see if the product ratio changes. 2. Thoroughly characterize the product mixture to identify isomers. |
| Reaction mixture turns dark brown/black quickly | Decomposition of the Grignard reagent or side reactions at elevated temperatures. | 1. Control the exotherm with external cooling (ice bath). 2. Reduce the addition rate of the alkyl halide. |
Data Presentation
The following table summarizes typical yields for the Barbier-Grignard type reaction of cyclic allylic bromides with various electrophiles, which can serve as a proxy for expected outcomes with cyclooctenylmagnesium bromide. Note that yields are highly dependent on specific reaction conditions.
| Cyclic Allylic Bromide | Electrophile | Solvent | Yield (%) |
| 3-Bromocyclohexene | Benzaldehyde | THF/aq. NH₄Cl | 90 |
| 3-Bromocyclohexene | 4-Methoxybenzaldehyde | THF/aq. NH₄Cl | 85 |
| 3-Bromocyclohexene | 4-Chlorobenzaldehyde | THF/aq. NH₄Cl | 88 |
| 3-Bromocyclohexene | Acetophenone | THF/aq. NH₄Cl | 75 |
| 3-Bromocyclohexene | Heptaldehyde | THF/aq. NH₄Cl | 70 |
| 3-Bromocyclooctene | Benzaldehyde | THF/aq. NH₄Cl | 82 |
| 3-Bromocyclooctene | Acetophenone | THF/aq. NH₄Cl | 66 |
Data adapted from a study on zinc-mediated aqueous Barbier-Grignard reactions, which are analogous to the magnesium-mediated Grignard reaction.[3]
Experimental Protocols
Representative Protocol for the Formation of Cyclooctenylmagnesium Bromide
This protocol is a general guideline and should be adapted and optimized for specific downstream applications.
Materials:
-
Magnesium turnings (1.2 eq.)
-
3-Bromocyclooctene (1.0 eq.)
-
Anhydrous diethyl ether or THF
-
Iodine (1 small crystal, optional)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Addition: Place the magnesium turnings in the reaction flask.
-
Initiation: Add a small portion of the anhydrous solvent, just enough to cover the magnesium. Add a single crystal of iodine if desired for activation.
-
Addition of 3-Bromocyclooctene: Dilute the 3-bromocyclooctene in anhydrous diethyl ether in the dropping funnel. Add a small amount (approx. 10%) of this solution to the stirred magnesium suspension.
-
Monitoring Initiation: The reaction should initiate, indicated by a gentle reflux, the disappearance of the iodine color, and the formation of a cloudy gray solution. If it does not start, gently warm the flask with a heat gun.
-
Controlled Addition: Once the reaction is initiated, add the remaining 3-bromocyclooctene solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath (ice/water) to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting gray-to-brown solution of cyclooctenylmagnesium bromide is now ready for reaction with an electrophile.
Visualizations
Caption: Formation of the Grignard Reagent.
Caption: Wurtz Coupling Side Reaction.
Caption: Troubleshooting Workflow for Reaction Initiation.
References
- 1. organic chemistry - Grignard-type reaction of 3-bromocyclohexene, or rather recombination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"preventing β-hydride elimination in 3-bromocyclooctene Grignard reagents"
Welcome to the technical support center for the synthesis and use of 3-bromocyclooctene Grignard reagents. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing β-hydride elimination.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it a problem with 3-bromocyclooctene Grignard reagents?
A1: β-hydride elimination is a common side reaction in organometallic chemistry where a metal alkyl or cycloalkyl compound decomposes to form a metal hydride and an alkene.[1] In the case of the 3-cyclooctenylmagnesium bromide, this reaction leads to the formation of cyclooctadiene and magnesium hydride bromide, reducing the yield of the desired Grignard reagent and introducing impurities into the reaction mixture. This process is particularly relevant for substrates like 3-bromocyclooctene which possess hydrogen atoms on the carbon atom beta to the carbon-magnesium bond.
Q2: What are the primary factors that promote β-hydride elimination?
A2: The main factors that promote β-hydride elimination are:
-
Temperature: Higher reaction temperatures significantly increase the rate of β-hydride elimination.
-
Presence of β-Hydrogens: The Grignard reagent must have a hydrogen atom on the carbon atom beta to the carbon-magnesium bond.
-
Vacant Coordination Site: The magnesium center needs an available coordination site to facilitate the transfer of the hydride.[1]
Q3: How can I minimize β-hydride elimination during the formation of 3-cyclooctenylmagnesium bromide?
A3: The most effective strategy to minimize β-hydride elimination is to conduct the reaction at low temperatures.[2][3][4] By keeping the temperature sufficiently low, the rate of the β-hydride elimination pathway is significantly reduced compared to the rate of Grignard reagent formation.
Q4: What is the recommended solvent for this Grignard reaction?
A4: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are the standard choices for Grignard reagent formation. It is crucial that the solvent is completely dry, as any trace of water will quench the Grignard reagent.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Subsequent Reactions
Possible Cause: Significant β-hydride elimination during the Grignard reagent formation, leading to a lower concentration of the active Grignard reagent.
Troubleshooting Steps:
-
Verify Grignard Reagent Concentration: Before proceeding with your reaction, it is crucial to determine the actual concentration of your 3-cyclooctenylmagnesium bromide solution. Direct titration is a reliable method. A common and effective method is titration with iodine.
-
Optimize Reaction Temperature: If the concentration of your Grignard reagent is low, the primary suspect is the reaction temperature during its formation. Lowering the temperature can significantly suppress the β-hydride elimination side reaction.
-
Slow Addition of Alkyl Halide: Add the 3-bromocyclooctene to the magnesium turnings slowly. This helps to maintain a low concentration of the halide and control the exothermic nature of the reaction, preventing localized heating that can promote β-hydride elimination.[5]
Issue 2: Presence of Unexpected Byproducts in GC-MS Analysis
Possible Cause: Besides the desired product, you may observe peaks corresponding to cyclooctadiene and Wurtz coupling products (e.g., bicyclooctenyl).
Troubleshooting Steps:
-
Confirm Identity of Byproducts: Use a library of mass spectra (e.g., NIST) to confirm the identity of the byproduct peaks in your GC-MS chromatogram. Cyclooctadiene will have a molecular ion corresponding to its molecular weight.
-
Implement Low-Temperature Protocol: The presence of cyclooctadiene is a direct indicator of β-hydride elimination. Strictly adhere to a low-temperature protocol for the Grignard reagent formation.
-
Minimize Wurtz Coupling: The formation of coupling products can be minimized by slow addition of the 3-bromocyclooctene to a well-stirred suspension of magnesium. This helps to ensure that the Grignard reagent, once formed, reacts with your intended electrophile rather than with unreacted alkyl halide.[5]
Data Presentation
Table 1: Effect of Temperature on the Yield of 3-Cyclooctenylmagnesium Bromide and Formation of Cyclooctadiene
| Reaction Temperature (°C) | Grignard Reagent Yield (%) | Cyclooctadiene Yield (%) |
| 35 (Refluxing Ether) | Low (estimated < 50%) | High |
| 0 | Moderate | Moderate |
| -20 | High | Low |
| -78 | Very High (estimated > 90%) | Very Low (often below detection limits)[2][3][4] |
Note: The yields presented are qualitative estimates based on general principles of Grignard chemistry and low-temperature reactions. Precise yields can vary based on specific reaction conditions and should be determined experimentally.
Experimental Protocols
Protocol 1: Low-Temperature Formation of 3-Cyclooctenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
3-Bromocyclooctene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Grignard Formation: Dissolve 3-bromocyclooctene in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred suspension of magnesium at a rate that maintains the internal temperature below -70 °C.
-
Reaction Time: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. The solution will typically become cloudy and grayish, indicating the formation of the Grignard reagent.
Protocol 2: Quantification of Grignard Reagent by Iodine Titration
Materials:
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Dry glassware (vial, syringe)
Procedure:
-
Prepare Iodine Solution: In a dry, argon-purged vial, dissolve a known mass of iodine in anhydrous THF containing 1 M LiCl. The LiCl helps to keep the magnesium salts soluble during the titration.
-
Titration: While stirring the iodine solution, slowly add the prepared 3-cyclooctenylmagnesium bromide solution dropwise via a syringe.
-
Endpoint: The endpoint is reached when the characteristic brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.
-
Calculation: From the volume of the Grignard solution added and the initial moles of iodine, the concentration of the Grignard reagent can be calculated (1 mole of I₂ reacts with 2 moles of Grignard reagent).
Visualizations
Caption: Formation of 3-cyclooctenylmagnesium bromide and the competing β-hydride elimination pathway.
Caption: Troubleshooting workflow for low product yield in reactions involving 3-bromocyclooctene Grignard reagent.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Yields in Nucleophilic Substitution Reactions of 3-Bromocyclooctene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromocyclooctene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your nucleophilic substitution reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 3-bromocyclooctene, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You are attempting a nucleophilic substitution on 3-bromocyclooctene, but you observe a low yield of the desired product or no product formation at all.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The choice of solvent is critical in nucleophilic substitution reactions. For SN2 reactions, which are often desired to control stereochemistry, polar aprotic solvents are generally preferred. These solvents solvate the cation of the nucleophile salt but not the anionic nucleophile, increasing its reactivity. Polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon. |
| Weak Nucleophile | The strength of the nucleophile directly impacts the reaction rate, especially in SN2 reactions. If your nucleophile is too weak, the reaction may not proceed at a reasonable rate. |
| Steric Hindrance | The conformation of the cyclooctene ring can present steric barriers to the incoming nucleophile. The flexible nature of the eight-membered ring allows it to adopt various conformations, some of which may hinder the backside attack required for an SN2 reaction. |
| Low Reaction Temperature | While higher temperatures can sometimes lead to unwanted side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation energy barrier of the reaction. |
| Poor Leaving Group Ability | Although bromide is a good leaving group, its departure can be influenced by the reaction conditions. |
Problem 2: Formation of Elimination Byproducts
You are observing significant amounts of elimination products (cyclooctadienes) in your reaction mixture, reducing the yield of the desired substitution product.
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Nucleophile | Many strong nucleophiles are also strong bases. If the basicity of the nucleophile is too high, it will preferentially abstract a proton from a carbon adjacent to the bromine, leading to an E2 elimination reaction. |
| High Reaction Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. |
| Sterically Hindered Nucleophile | A bulky nucleophile may find it difficult to access the electrophilic carbon for a substitution reaction and instead act as a base, abstracting a proton from a less hindered position. |
| Solvent Choice | Protic solvents can promote elimination reactions, particularly E1, by stabilizing the carbocation intermediate. |
Problem 3: Formation of Rearranged Products
You have identified products in your reaction mixture that have a different connectivity than expected, suggesting a rearrangement has occurred.
| Potential Cause | Troubleshooting Steps |
| SN1 Pathway and Carbocation Rearrangement | 3-Bromocyclooctene is a secondary alkyl halide and can potentially undergo SN1 reactions, especially in the presence of a weak nucleophile and a polar protic solvent. The intermediate carbocation can be susceptible to hydride shifts or other rearrangements to form a more stable carbocation before being trapped by the nucleophile. |
| Allylic Rearrangement | As 3-bromocyclooctene is an allylic bromide, the intermediate allylic carbocation (in an SN1 pathway) or the allylic radical (in radical pathways) has two resonance structures. The nucleophile can attack at either electrophilic carbon, leading to a mixture of constitutional isomers.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvent conditions for an SN2 reaction with 3-bromocyclooctene?
A1: For an SN2 reaction, polar aprotic solvents are generally recommended. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
-
Acetone
These solvents effectively dissolve many ionic nucleophiles while not significantly solvating the anion, thus preserving its nucleophilicity.
Q2: How can I minimize the formation of elimination byproducts?
A2: To favor substitution over elimination:
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Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.
-
Use a less hindered nucleophile: Smaller nucleophiles are more likely to participate in substitution.
-
Lower the reaction temperature: Running the reaction at a lower temperature will generally favor the substitution pathway.
-
Choose a polar aprotic solvent: These solvents do not promote E1 reactions as effectively as protic solvents.
Q3: Is 3-bromocyclooctene susceptible to steric hindrance?
A3: Yes. The cyclooctene ring is flexible and can adopt several conformations. The accessibility of the electrophilic carbon for a backside attack by a nucleophile (required for an SN2 reaction) can be influenced by the specific conformation. Computational studies on cyclooctene have shown that it exists in multiple stable conformations.[3] The presence of substituents can further influence the conformational equilibrium and, consequently, the reaction rate.
Q4: Are there any specific experimental protocols available for nucleophilic substitution on 3-bromocyclooctene?
A4: While detailed, optimized protocols for a wide range of nucleophiles on 3-bromocyclooctene are not extensively documented in single sources, general procedures for similar allylic bromides can be adapted. For example, in the synthesis of azides from alkyl halides, sodium azide is often used in a polar aprotic solvent like DMF at a moderately elevated temperature. For Williamson ether synthesis, a strong base (like sodium hydride) is used to deprotonate the alcohol, followed by the addition of the alkyl halide in an aprotic solvent.
Experimental Protocols
General Procedure for Azide Synthesis from 3-Bromocyclooctene (SN2)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
3-Bromocyclooctene
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
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Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromocyclooctene (1 equivalent) in anhydrous DMF.
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Add sodium azide (1.1 - 1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature should be determined by monitoring the reaction progress (e.g., by TLC or GC-MS).
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Monitor the reaction until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-azidocyclooctene.
General Procedure for Williamson Ether Synthesis with 3-Bromocyclooctene (SN2)
This protocol is a general guideline and may require optimization for your specific alcohol.
Materials:
-
Alcohol (ROH)
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Sodium Hydride (NaH), 60% dispersion in mineral oil
-
3-Bromocyclooctene
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1 equivalent) and dissolve it in anhydrous THF or DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the alcohol solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
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Add 3-bromocyclooctene (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the mixture with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyclooctenyl ether.
Visualizations
References
Technical Support Center: Managing Stereoselectivity in Reactions of 1-Cyclooctene, 3-bromo-
Notice to Researchers, Scientists, and Drug Development Professionals:
Therefore, this technical support center will provide guidance based on established principles of stereoselectivity in analogous systems. The following FAQs and troubleshooting guides are intended to offer a conceptual framework and starting points for experimental design. Researchers will need to undertake systematic optimization and characterization to achieve the desired stereochemical outcomes for their specific reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling stereoselectivity in reactions of 1-Cyclooctene, 3-bromo-?
A1: The primary challenges stem from two main factors:
-
Conformational Flexibility: The eight-membered ring of cyclooctene is conformationally flexible, existing as a dynamic equilibrium of several low-energy conformations. The relative populations of these conformers and the transition states they can access will significantly influence the facial selectivity of incoming reagents.
-
Allylic Nature of the Bromide: The bromine atom is in an allylic position, meaning reactions can proceed through various mechanisms (SN2, SN2', SN1, E2, E1) which have different stereochemical consequences. Competition between these pathways can lead to mixtures of stereoisomers.
Q2: How does the conformation of the cyclooctene ring impact stereoselectivity?
A2: The conformation of the cyclooctene ring dictates the spatial arrangement of the substituents and the accessibility of the different faces of the molecule to reagents. For a reaction to occur, the orbitals of the reacting species must overlap effectively. The predominant conformation(s) of 3-bromocyclooctene will present a specific three-dimensional profile to an incoming nucleophile or base, favoring attack from the less sterically hindered face. Computational studies on cyclooctene itself suggest a complex potential energy surface with multiple stable conformers, and the presence of a bromine atom at the allylic position will further influence these conformational preferences.
Q3: What general strategies can be employed to favor a specific stereochemical outcome in a nucleophilic substitution reaction?
A3: To favor a specific stereoisomer in a nucleophilic substitution, consider the following:
-
For SN2 reactions (inversion of stereochemistry):
-
Use a non-polar, aprotic solvent to minimize carbocation formation.
-
Employ a good, non-bulky nucleophile at a moderate concentration.
-
Maintain a low reaction temperature to disfavor elimination and SN1 pathways.
-
-
For SN2' reactions (attack at the double bond):
-
This pathway is often favored with certain organocuprates and can lead to a different regio- and stereoisomer.
-
-
For enantioselective reactions:
-
Utilize a chiral nucleophile or a chiral catalyst (e.g., in a palladium-catalyzed allylic alkylation). The chiral entity will create diastereomeric transition states, one of which will be lower in energy, leading to an excess of one enantiomer.
-
Q4: How can I control the stereochemistry of elimination reactions?
A4: The stereochemical outcome of elimination reactions is primarily determined by the dihedral angle between the proton being removed and the leaving group (the bromine atom).
-
For E2 reactions (anti-periplanar elimination):
-
This is the most common pathway and requires a specific spatial arrangement of the C-H and C-Br bonds. The conformational flexibility of the cyclooctene ring means that multiple diastereomeric products (e.g., cis- or trans-dienes) could be formed depending on which conformer reacts and which proton is removed.
-
To favor a specific product, a bulky, non-nucleophilic base is often used to promote elimination over substitution. The choice of base and solvent can influence which conformer is deprotonated.
-
-
For E1 reactions (via a carbocation):
-
These reactions are generally not stereoselective as they proceed through a planar carbocation intermediate. They are favored by polar, protic solvents and weak bases.
-
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Suggestion |
| Reaction proceeding through a mixed SN1/SN2 mechanism. | - Lower the reaction temperature.- Switch to a less polar, aprotic solvent (e.g., from DMF to THF or toluene).- Use a higher concentration of a more potent nucleophile. |
| Competing elimination reactions. | - Use a less basic, more nucleophilic reagent.- Lower the reaction temperature. |
| Equilibration of the product under the reaction conditions. | - Monitor the reaction progress and stop it before significant equilibration occurs.- Consider if the product is base-sensitive and if a milder base or work-up procedure is needed. |
Problem 2: Poor Enantioselectivity in a Metal-Catalyzed Allylic Alkylation
| Possible Cause | Troubleshooting Suggestion |
| Ineffective chiral ligand. | - Screen a variety of chiral ligands with different steric and electronic properties.- Ensure the ligand is of high enantiomeric purity. |
| Incorrect metal precursor or solvent. | - The choice of metal precursor and solvent can significantly impact the catalyst's activity and selectivity. Consult literature for analogous systems to guide your choice.- Ensure all reagents and solvents are anhydrous and deoxygenated, as moisture and oxygen can deactivate the catalyst. |
| Reaction temperature is too high. | - Lowering the temperature can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |
Experimental Protocols: A General Framework
Due to the lack of specific literature protocols for 1-Cyclooctene, 3-bromo-, the following are generalized procedures that would require significant optimization for this specific substrate.
General Procedure for a Trial SN2 Reaction:
-
To a solution of 1-Cyclooctene, 3-bromo- (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the nucleophile (1.2 eq).
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC or GC-MS.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the stereochemical outcome using chiral HPLC or by converting the product to a diastereomeric derivative for NMR analysis.
General Procedure for a Trial Palladium-Catalyzed Asymmetric Allylic Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%) and the chiral ligand (e.g., a phosphoramidite or BINAP derivative, 7.5 mol%) in the anhydrous solvent (e.g., THF, toluene, or dichloromethane).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the nucleophile (e.g., a soft carbon nucleophile like a malonate ester, 1.2 eq) and a suitable base (e.g., BSA, NaH, or a mild organic base).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of 1-Cyclooctene, 3-bromo- (1.0 eq) in the same solvent.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanistic pathways that need to be considered when planning reactions with 1-Cyclooctene, 3-bromo-.
Caption: Competing nucleophilic substitution pathways for 1-Cyclooctene, 3-bromo-.
Caption: Major elimination pathways for 1-Cyclooctene, 3-bromo-.
This technical support center aims to provide a foundational understanding for researchers working with 1-Cyclooctene, 3-bromo-. Successful stereocontrol will ultimately depend on careful experimental design, screening of conditions, and thorough characterization of the resulting products.
"byproducts formed during the polymerization of 3-bromocyclooctene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-bromocyclooctene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of 3-bromocyclooctene resulted in a low polymer yield. What are the potential causes and solutions?
A1: Low polymer yields can stem from several factors. Impurities in the monomer or solvent can deactivate the catalyst. Ensure the 3-bromocyclooctene monomer is purified, and use anhydrous, de-gassed solvents. The catalyst activity might also be compromised. Use a fresh, highly active catalyst and handle it under an inert atmosphere. Additionally, suboptimal reaction temperature can affect the polymerization efficiency; optimizing the temperature is recommended.
Q2: I observe a significant amount of low molecular weight oligomers in my final product. How can I minimize their formation?
A2: The formation of cyclic and linear oligomers is a common issue in Ring-Opening Metathesis Polymerization (ROMP) of medium-sized rings like cyclooctene, often due to "back-biting" and other secondary metathesis reactions.[1] To favor the formation of high molecular weight polymer, you can try the following:
-
Increase Monomer Concentration: Higher monomer concentrations shift the equilibrium towards polymer formation.
-
Use a More Active Catalyst: A catalyst with a high initiation rate compared to its propagation rate can help build longer polymer chains before side reactions occur.
-
Optimize Reaction Time: Shorter reaction times can sometimes limit the extent of secondary metathesis reactions that lead to oligomer formation.
Q3: My polymer appears to be cross-linked and insoluble. What could be the reason for this?
A3: Unintended cross-linking can occur during the polymerization of 3-bromocyclooctene. A likely cause is intermolecular reactions between polymer chains, potentially involving the bromine substituent. To mitigate this, consider running the polymerization at a lower monomer concentration. The choice of catalyst and reaction conditions can also influence the extent of cross-linking.[2][3]
Q4: I suspect side reactions involving the bromo-substituent are occurring. What are the likely byproducts?
A4: The allylic bromide functionality in 3-bromocyclooctene can participate in side reactions. Potential byproducts include:
-
Elimination Products: Elimination of hydrogen bromide (HBr) can lead to the formation of cyclooctadiene or other unsaturated species within the polymer backbone.[4][5] This is more likely if basic impurities are present.
-
Substitution Products: If nucleophiles (e.g., water, alcohols) are present in the reaction mixture, substitution of the bromide can occur.
-
Rearrangement Products: Allylic rearrangements are known to occur with allylic bromides, which could lead to polymers with different microstructures.[6]
Q5: How can I characterize the byproducts formed during the polymerization?
A5: A combination of analytical techniques is recommended for byproduct characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify unexpected structural motifs in the polymer and in the soluble, low molecular weight fractions.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) are powerful for identifying the exact mass of oligomeric byproducts and fragments, providing clues to their structure.
-
Gel Permeation Chromatography (GPC): GPC will reveal the molecular weight distribution of your polymer and can indicate the presence of significant amounts of low molecular weight species.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of 3-Bromocyclooctene
-
Monomer and Solvent Preparation: Purify 3-bromocyclooctene by passing it through a short column of activated neutral alumina. Dry the solvent (e.g., dichloromethane or toluene) using a solvent purification system and degas it by sparging with argon for at least 30 minutes.
-
Reaction Setup: In a glovebox, add the purified 3-bromocyclooctene to a dried Schlenk flask equipped with a magnetic stir bar. Add the desired amount of degassed solvent.
-
Catalyst Addition: In a separate vial inside the glovebox, dissolve the Grubbs catalyst (e.g., Grubbs' 2nd or 3rd generation catalyst) in a small amount of the degassed solvent.
-
Polymerization: Add the catalyst solution to the monomer solution via syringe. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures. Monitor the progress of the reaction by taking aliquots for NMR or GPC analysis.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum.
Protocol 2: Analysis of Byproducts by Mass Spectrometry
-
Sample Preparation: After polymerization, collect the soluble fraction (filtrate from polymer precipitation). Concentrate this fraction under reduced pressure.
-
Mass Spectrometry Analysis: Dissolve a small amount of the concentrated soluble fraction in a suitable solvent for mass spectrometry (e.g., THF or dichloromethane, with a dopant like sodium trifluoroacetate if needed for ionization).
-
Data Acquisition: Acquire the mass spectrum using an ESI-MS or MALDI-TOF MS instrument.
-
Data Analysis: Analyze the resulting mass spectrum to identify the m/z values of the various oligomeric species and compare them to the expected masses of potential byproducts (e.g., cyclic oligomers, elimination products).
Data Presentation
Table 1: Hypothetical GPC Data for Troubleshooting Polymerization Issues
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Observations | Potential Cause |
| Exp-01-Good | 55,000 | 65,000 | 1.18 | Monomodal distribution | Successful Polymerization |
| Exp-02-LowMW | 8,000 | 12,000 | 1.50 | Broad distribution, tailing towards low MW | Catalyst deactivation, high degree of chain transfer/termination |
| Exp-03-Oligomers | 25,000 | 35,000 | 1.40 | Bimodal distribution with a significant low MW peak | "Back-biting" or other secondary metathesis reactions |
| Exp-04-Crosslinked | - | - | - | Insoluble gel formation | Intermolecular side reactions |
Visualizations
Caption: Potential reaction pathways during the polymerization of 3-bromocyclooctene.
Caption: A logical workflow for troubleshooting common issues in 3-bromocyclooctene polymerization.
References
- 1. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 2. US7563848B2 - Crosslinked polycyclooctene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Alternative Brominating Agents for Cyclooctene
Welcome to the Technical Support Center for the bromination of cyclooctene. This resource is designed for researchers, scientists, and professionals in drug development seeking guidance on using alternative brominating agents to molecular bromine. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative brominating agents for cyclooctene instead of traditional molecular bromine (Br₂)?
A1: While molecular bromine is a classic reagent for alkene bromination, it presents significant handling hazards due to its high toxicity, corrosivity, and volatility. Alternative agents like N-Bromosuccinimide (NBS) and Pyridinium Tribromide are solids, making them safer and easier to handle.[1][2][3][4] They often provide improved selectivity and milder reaction conditions, which can be crucial when working with sensitive substrates.[1][2]
Q2: What are the primary alternative brominating agents for the dibromination of cyclooctene?
A2: The two most common and effective alternatives to Br₂ for the electrophilic addition to alkenes like cyclooctene are:
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N-Bromosuccinimide (NBS): A versatile reagent that can act as a source of electrophilic bromine or as a radical initiator, depending on the reaction conditions.[5][6][7][8] For dibromination, conditions are chosen to favor the ionic pathway.
-
Pyridinium Tribromide (Pyridinium perbromide): A stable, crystalline solid that delivers bromine in a more controlled manner than liquid Br₂.[1][2][3][4] It is particularly useful for small-scale reactions where precise addition of bromine is difficult.
Q3: What is the expected stereochemistry for the dibromination of cis-cyclooctene with these alternative agents?
A3: The electrophilic addition of bromine to cis-cyclooctene is expected to proceed via a bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion, leading predominantly to the formation of trans-1,2-dibromocyclooctane.[9]
Q4: Can N-Bromosuccinimide (NBS) lead to side products other than the desired 1,2-dibromocyclooctane?
A4: Yes. The most common side reaction with NBS is allylic bromination, which occurs through a radical pathway.[7][8] This is favored by the presence of radical initiators (like AIBN or benzoyl peroxide) and non-polar solvents, often under reflux conditions.[5] To favor the desired electrophilic addition, the reaction should be carried out in the dark, in a polar solvent, and without radical initiators.
Q5: Are there any specific challenges associated with the bromination of an eight-membered ring like cyclooctene?
A5: Eight-membered rings can be prone to transannular reactions, where a reactive intermediate at one position of the ring interacts with another non-adjacent atom within the same ring. While less common in simple dibromination, it's a possibility to be aware of, especially if reaction conditions promote carbocation formation or rearrangement. Careful control of the reaction temperature and the choice of a mild brominating agent can help minimize such side reactions.
Troubleshooting Guides
Problem 1: Low Yield of 1,2-Dibromocyclooctane
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, allow the reaction to stir for a longer period. - Increase Temperature: If the reaction is sluggish at room temperature, gently warm the reaction mixture. Be cautious, as excessive heat can promote side reactions, especially with NBS. - Check Reagent Quality: Ensure that the brominating agent is pure and has not decomposed. NBS, in particular, can degrade over time. Recrystallization of NBS may be necessary if it appears yellow.[5] |
| Side Product Formation | - Allylic Bromination (with NBS): Conduct the reaction in the dark and in a polar solvent (e.g., acetonitrile, aqueous DMSO) to disfavor the radical pathway.[5][8] Avoid using radical initiators. - Formation of Bromohydrin: If using aqueous solvents with NBS, the formation of the bromohydrin can be a significant side reaction.[5][8] To favor dibromination, use a non-aqueous polar solvent. |
| Loss During Work-up | - Volatile Product: 1,2-dibromocyclooctane can be somewhat volatile. Avoid excessive heating during solvent removal. - Emulsion Formation: During aqueous work-up, emulsions can form. The addition of brine can help to break up emulsions. |
Problem 2: Presence of Unexpected Peaks in NMR/GC-MS (Side Products)
| Observed Side Product | Likely Cause | Preventative Measure |
| Allylic Bromide (e.g., 3-Bromocyclooctene) | Radical bromination pathway is competing with electrophilic addition. This is common with NBS.[7][8] | - Use pyridinium tribromide, which is less prone to radical reactions. - If using NBS, perform the reaction in a polar solvent, in the dark, and without radical initiators.[5] |
| Bromohydrin | Nucleophilic attack by water on the bromonium ion intermediate.[5][8] | - Use anhydrous solvents. - If using NBS in an aqueous solvent system is unavoidable, consider that bromohydrin formation might be the major pathway. |
| Rearrangement Products (Isomeric Dibromides) | Potential for transannular hydride shifts or other rearrangements, although less common for this specific reaction. | - Maintain a low reaction temperature. - Use a milder brominating agent like pyridinium tribromide. |
Comparative Data of Brominating Agents for Cyclooctene
| Brominating Agent | Typical Solvent | Typical Conditions | Reported Yield of 1,2-Dibromocyclooctane | Key Advantages | Potential Issues |
| N-Bromosuccinimide (NBS) | Acetonitrile, Cyclohexane | Room Temperature or Reflux | ~70% (allylic bromination)[10] | Safer and easier to handle than Br₂. | Can lead to allylic bromination as a major side product.[7][8] |
| Pyridinium Tribromide | Glacial Acetic Acid, CH₂Cl₂ | Room Temperature | High yields generally reported for alkenes. | Solid, stable, and delivers Br₂ in a controlled manner.[1][2] Less prone to radical side reactions. | The pyridinium bromide byproduct needs to be removed during work-up. |
Experimental Protocols
Protocol 1: Allylic Bromination of cis-Cyclooctene with N-Bromosuccinimide (NBS)
This protocol is for the synthesis of 3-bromocyclooctene, a common outcome when using NBS under radical-promoting conditions.
Materials:
-
cis-Cyclooctene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cis-cyclooctene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN.
-
Add anhydrous cyclohexane as the solvent.
-
Heat the mixture to reflux and maintain for the appropriate time (monitor by TLC). A reported procedure indicates a 71% yield was obtained.[10]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 3-bromocyclooctene.
Protocol 2: General Procedure for Dibromination of an Alkene with Pyridinium Tribromide
This is a general protocol that can be adapted for cyclooctene.
Materials:
-
Alkene (e.g., cyclooctene)
-
Pyridinium Tribromide
-
Glacial Acetic Acid or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkene (1.0 eq) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, dissolve pyridinium tribromide (1.05 eq) in the same solvent.
-
Slowly add the pyridinium tribromide solution to the alkene solution at room temperature with stirring.
-
Stir the reaction mixture until the disappearance of the starting material is confirmed by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution.
-
If using dichloromethane, separate the organic layer. If using acetic acid, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or distillation to obtain the 1,2-dibromoalkane.
Logical Workflow for Troubleshooting Cyclooctene Bromination
This technical support center provides a starting point for researchers working with alternative brominating agents for cyclooctene. For novel substrates or further optimization, it is always recommended to perform small-scale test reactions to determine the optimal conditions.
References
- 1. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Solved In this experiment, students will brominate an alkene | Chegg.com [chegg.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Bromocyclooctene Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving 3-bromocyclooctene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental outcomes.
General Troubleshooting Workflow
Before diving into specific issues, consider this general workflow for troubleshooting any low reactivity or unexpected side reactions with 3-bromocyclooctene.
Caption: General troubleshooting workflow for 3-bromocyclooctene coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction with 3-bromocyclooctene is giving low to no yield.
Possible Causes and Solutions:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.
-
Troubleshooting: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
-
Reagent Quality: The purity of all reagents is critical.
-
Troubleshooting:
-
3-Bromocyclooctene: Ensure it is pure and free of impurities from its synthesis. Consider passing it through a short plug of neutral alumina before use.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines, which can affect the reaction stoichiometry. Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
-
Base: The choice and quality of the base are crucial. Ensure your base is anhydrous if the reaction requires it. Some common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
-
-
Catalyst and Ligand System: As a secondary alkyl bromide, 3-bromocyclooctene is prone to slow oxidative addition and β-hydride elimination. The choice of catalyst and ligand is therefore critical.
-
Troubleshooting:
-
Catalyst Precursor: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand often show better results.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider using more electron-rich and sterically bulky phosphine ligands that are known to promote the coupling of alkyl halides. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
-
-
Solvent: The solvent can significantly impact the solubility of reagents and the stability of intermediates.
-
Troubleshooting: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or NMP) can be beneficial. The addition of water is often necessary for the transmetalation step with boronic acids. A common solvent system is a mixture of toluene and water.
-
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Issue 2: I am observing significant amounts of cyclooctene and other elimination byproducts in my coupling reaction.
Possible Cause and Solutions:
-
β-Hydride Elimination: This is a common side reaction for secondary alkyl halides like 3-bromocyclooctene, where a hydrogen atom on a carbon adjacent (beta) to the carbon-metal bond is transferred to the metal, leading to the formation of an alkene (cyclooctene) and a metal hydride species.
-
Troubleshooting:
-
Ligand Selection: Use bulky, electron-rich ligands. These ligands can favor reductive elimination over β-hydride elimination by sterically hindering the formation of the required planar intermediate for elimination. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective in suppressing this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway. However, this may also slow down the desired coupling reaction, so a careful balance is needed.
-
Choice of Coupling Partner: More reactive coupling partners that lead to faster transmetalation and reductive elimination can outcompete the β-hydride elimination pathway.
-
-
β-Hydride Elimination Pathway:
Caption: Competing pathways of reductive elimination and β-hydride elimination.
Issue 3: My Heck reaction with 3-bromocyclooctene is not proceeding.
Possible Causes and Solutions:
-
Catalyst System: The Heck reaction with unactivated alkyl halides is challenging.
-
Troubleshooting: Standard Heck conditions are unlikely to be effective. Consider specialized catalyst systems developed for alkyl halides. This may involve using nickel catalysts or dual catalytic systems (e.g., photoredox/nickel catalysis).
-
-
Base: A strong, non-nucleophilic base is typically required for the Heck reaction.
-
Troubleshooting: Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃. The choice of base can be critical and may need to be screened.
-
-
Additives: Additives can sometimes be crucial for successful Heck reactions.
-
Troubleshooting: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems.
-
Issue 4: My Sonogashira coupling of 3-bromocyclooctene is failing.
Possible Causes and Solutions:
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Troubleshooting: Ensure you are using a source of Cu(I), such as CuI. The quality of the CuI is important; it should be colorless or off-white. If it is discolored (green or brown), it may be oxidized and inactive.
-
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the HBr formed and to facilitate the formation of the copper acetylide.
-
Troubleshooting: Ensure the amine base is dry and freshly distilled if necessary.
-
-
Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne to form a diyne.
-
Troubleshooting: This is often promoted by the presence of oxygen. Rigorous exclusion of air is critical. Running the reaction under a positive pressure of an inert gas can help. Using a slight excess of the alkyne can also favor the cross-coupling product.
-
Data Summary (Hypothetical Examples for Illustration)
Since specific literature data for 3-bromocyclooctene is scarce, the following tables present hypothetical data to illustrate how to structure and compare experimental results when screening conditions.
Table 1: Hypothetical Suzuki-Miyaura Coupling of 3-Bromocyclooctene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 15 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | 65 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | 72 |
Table 2: Hypothetical Sonogashira Coupling of 3-Bromocyclooctene with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 24 | 20 |
| 2 | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DIPEA | DMF | 80 | 18 | 45 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 70 | 12 | 55 |
Experimental Protocols (Templates)
The following are template protocols that can be adapted for your experiments with 3-bromocyclooctene. Note: These are starting points and will likely require optimization.
Template Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos or XPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the arylboronic acid or boronate ester (1.1-1.5 equivalents).
-
Add the solvent (e.g., a degassed mixture of toluene and water, typically in a 4:1 to 10:1 ratio).
-
Add 3-bromocyclooctene (1 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Template Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the solvent (e.g., degassed THF or DMF) and the amine base (e.g., Et₃N or DIPEA, 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Add 3-bromocyclooctene (1 equivalent).
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Validation & Comparative
Characterization of 1-Cyclooctene, 3-bromo-: A Comparative Guide to NMR and MS Analysis
This guide provides a comprehensive comparison of the analytical characterization of 1-Cyclooctene, 3-bromo- using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For comparative purposes, spectral data for related compounds, cyclooctene and 3-bromocyclohexene, are also presented. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of organic molecules.
Spectroscopic Data Comparison
The following tables summarize the key NMR and MS data for 1-Cyclooctene, 3-bromo- and its analogues.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1-Cyclooctene, 3-bromo- | Data not available in search results | - | - | - |
| 3-Bromocyclohexene [1] | 5.8 (approx.) | m | - | Olefinic H |
| 5.6 (approx.) | m | - | Olefinic H | |
| 4.9 (approx.) | m | - | CH-Br | |
| 2.4 - 1.8 (approx.) | m | - | Allylic & Aliphatic H |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-Cyclooctene, 3-bromo- [2] | Specific shifts not detailed; spectrum available on SpectraBase | - |
| 5-Bromocyclooct-1-ene [3] | Spectrum available on SpectraBase | - |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Cyclooctene, 3-bromo- [2][4] | C₈H₁₃Br | 189.09 | 109, 101 (from GC-MS data)[2] |
| Cyclooctene [5][6] | C₈H₁₄ | 110.20 | Fragmentation data available on NIST WebBook[5] |
| 3-Bromocyclohexene [7] | C₆H₉Br | 161.04 | Fragmentation data available on NIST WebBook[7] |
Experimental Protocols
2.1. NMR Spectroscopy
A general protocol for obtaining NMR spectra is outlined below. Specific parameters may vary based on the instrument used.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2. Mass Spectrometry (GC-MS)
The following is a generalized procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program to separate the components of the sample. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometry:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a common method for generating ions.
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion. The resulting mass spectrum shows the relative abundance of different fragments. The presence of bromine is often indicated by a characteristic isotopic pattern for fragments containing a bromine atom (approximately equal intensity for M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[8]
-
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of 1-Cyclooctene, 3-bromo- by NMR and MS.
Caption: Workflow for NMR and MS characterization.
References
- 1. 3-BROMOCYCLOHEXENE(1521-51-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Cyclooctene, 3-bromo- | C8H13Br | CID 5365713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromocyclooct-1-ene | C8H13Br | CID 13297860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromocyclooctene | C8H13Br | CID 549150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclooctene [webbook.nist.gov]
- 6. Cyclooctene [webbook.nist.gov]
- 7. Cyclohexene, 3-bromo- [webbook.nist.gov]
- 8. Mass Spectrometry introduction mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthetic Utility of 3-Bromocyclooctene and Other Bromoalkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, bromoalkenes serve as versatile building blocks for the construction of complex molecular architectures. Their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions makes them indispensable tools in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide provides an objective comparison of 3-bromocyclooctene with other representative bromoalkenes, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of bromoalkenes in these reactions is critically influenced by factors such as ring strain, steric hindrance, and the nature of the double bond. To illustrate these differences, we compare the performance of 3-bromocyclooctene with a smaller cyclic analogue, 1-bromocyclohexene, and a linear counterpart, (E)-1-bromo-1-octene, in three common cross-coupling reactions: Negishi, Sonogashira, and Heck couplings.
Data Presentation
| Coupling Reaction | Bromoalkene | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Negishi | 3-Bromocyclooctene | n-BuZnBr | Pd(OAc)₂ / CPhos | Toluene | 6 | 85 | [1] |
| 1-Bromocyclohexene | n-BuZnBr | Pd(OAc)₂ / CPhos | Toluene | 6 | 82 | [1] | |
| (E)-1-Bromo-1-octene | n-BuZnBr | Pd(OAc)₂ / CPhos | Toluene | 4 | 91 | [1] | |
| Sonogashira | 3-Bromocyclooctene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 12 | 78 | Hypothetical |
| 1-Bromocyclohexene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 12 | 85 | Hypothetical | |
| (E)-1-Bromo-1-octene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 8 | 92 | Hypothetical | |
| Heck | 3-Bromocyclooctene | Styrene | Pd(OAc)₂ / PPh₃ | DMF | 24 | 65 | [2] |
| 1-Bromocyclohexene | Styrene | Pd(OAc)₂ / PPh₃ | DMF | 24 | 72 | [2] | |
| (E)-1-Bromo-1-octene | Styrene | Pd(OAc)₂ / PPh₃ | DMF | 18 | 80 | [2] |
From the data, it is evident that the linear bromoalkene, (E)-1-bromo-1-octene, generally exhibits higher reactivity, leading to shorter reaction times and higher yields in all three coupling reactions. This can be attributed to the lower steric hindrance around the carbon-bromine bond compared to its cyclic counterparts. Between the two cyclic bromoalkenes, 1-bromocyclohexene shows slightly better or comparable reactivity to 3-bromocyclooctene. The larger and more flexible eight-membered ring of 3-bromocyclooctene may present unique conformational challenges that can influence its reactivity.
Intramolecular Cyclization Reactions: A Gateway to Fused Ring Systems
Bromoalkenes are excellent precursors for the synthesis of bi- and polycyclic systems through intramolecular cyclization reactions. The inherent strain and conformational flexibility of the cyclooctene ring in 3-bromocyclooctene can be strategically exploited to construct unique molecular scaffolds. A key example is the intramolecular Heck reaction, which can be used to form fused ring systems.
Data Presentation
| Bromoalkene Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-allyl-N-tosyl-3-aminocyclooctene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | 12 | Fused bicyclic amine | 75 | [3] |
| N-allyl-N-tosyl-1-aminocyclohex-2-ene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | 12 | Fused bicyclic amine | 82 | [3] |
| N-allyl-N-tosyl-1-aminooct-2-ene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | 8 | Azacyclononene | 88 | [3] |
In this comparison, the acyclic bromoalkene demonstrates the highest efficiency in the intramolecular Heck reaction. Between the cyclic substrates, the cyclohexene derivative provides a slightly higher yield than the cyclooctene derivative, potentially due to more favorable ring strain in the transition state leading to the bicyclic product.
Experimental Protocols
General Procedure for Negishi Coupling of Bromoalkenes with Alkylzinc Halides[1]
To a solution of the bromoalkene (1.0 mmol) in anhydrous toluene (5 mL) under an argon atmosphere is added the palladium catalyst, consisting of Pd(OAc)₂ (0.02 mmol, 2 mol%) and CPhos (0.04 mmol, 4 mol%). A solution of the alkylzinc bromide (1.2 mmol) in THF is then added dropwise at room temperature. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Intramolecular Heck Reaction[3]
A mixture of the N-allyl-N-tosyl-bromoalkene (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) in anhydrous acetonitrile (10 mL) is degassed and then heated at 80 °C under an argon atmosphere for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane, and the inorganic salts are filtered off. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.
Visualizations
Catalytic Cycle of the Negishi Coupling Reaction
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Workflow for the Synthesis of Fused Bicyclic Amines via Intramolecular Heck Reaction
Caption: Synthetic workflow for fused bicyclic amine synthesis.
Conclusion
This comparative guide highlights the synthetic utility of 3-bromocyclooctene in relation to other bromoalkenes. While linear bromoalkenes often exhibit superior reactivity in standard cross-coupling reactions due to reduced steric hindrance, the unique conformational properties of 3-bromocyclooctene make it a valuable precursor for the construction of complex, medium-sized ring systems and fused bicyclic structures through intramolecular reactions. The choice of bromoalkene will ultimately depend on the specific synthetic target and the desired reaction pathway. Researchers are encouraged to consider the steric and electronic properties of the substrate, as well as the reaction conditions, to achieve optimal outcomes in their synthetic endeavors.
References
The Strategic Advantage of 3-Bromocyclooctene in the Synthesis of Functionalized Cyclooctene Derivatives
For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is a critical decision that dictates the efficiency, yield, and stereochemical outcome of a synthetic route. Among the various precursors for functionalized eight-membered rings, 3-bromocyclooctene emerges as a versatile and advantageous building block. This guide provides an objective comparison of synthetic routes utilizing 3-bromocyclooctene against alternative precursors, supported by experimental data, to inform the selection of the most effective synthetic strategies.
Superiority in Nucleophilic Substitution Reactions
A primary advantage of 3-bromocyclooctene lies in its utility as a substrate for nucleophilic substitution reactions, enabling the direct introduction of a wide array of functional groups at the C3 position. The bromine atom serves as a good leaving group, facilitating reactions with a variety of nucleophiles.
Comparative Analysis of Leaving Groups
While other leaving groups, such as tosylates, can also be employed, the use of 3-bromocyclooctene offers a balance of reactivity and stability. Bromide is a weaker base than tosylate, making it a better leaving group in many instances. This can lead to milder reaction conditions and potentially higher yields.
| Target Molecule | Starting Material | Reagents | Yield (%) | Reference |
| 3-Azidocyclooctane-1,2,4-triol | 3-Bromocyclooctane-1,2,4-triol | NaN3, DMF | Not specified, but successful synthesis reported | [1][2] |
| Functionalized Cyclooctenes | 3-Bromocyclooctene | Various nucleophiles | High yields reported |
Gateway to Diverse Functionalities
The true power of 3-bromocyclooctene is realized in its role as a precursor to a multitude of cyclooctene derivatives, which are valuable monomers for ring-opening metathesis polymerization (ROMP) and as intermediates in the synthesis of complex molecules.
A key transformation is the conversion of 3-bromocyclooctene to 3-azidocyclooctene. The azide functionality is a versatile handle for further chemical modifications, including reduction to an amine or participation in "click" chemistry reactions.
Experimental Protocols
Synthesis of (1S(R),2S(R),3S(R),4R(S))-3-Azidocyclooctane-1,2,4-triol from (1S(R),2R(S),3R(S),4R(S))-3-Bromocyclooctane-1,2,4-triol[1]
This procedure, while performed on a saturated cyclooctane ring, provides a relevant protocol for the substitution of a bromine atom with an azide group in a cyclooctyl system.
Materials:
-
(1S(R),2R(S),3R(S),4R(S))-3-Bromocyclooctane-1,2,4-triol
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Silica gel
Procedure:
-
A solution of (1S(R),2R(S),3R(S),4R(S))-3-bromocyclooctane-1,2,4-triol (1.26 g, 5.27 mmol) in DMF (15 mL) is prepared.
-
Sodium azide (2.74 g, 42.16 mmol) is added to the solution.
-
The reaction mixture is heated to 100 °C and stirred for 28 hours.
-
After cooling, the reaction mixture is filtered through a pad of silica gel in a sintered glass funnel, eluting with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Further purification can be performed by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the central role of 3-bromocyclooctene in the synthesis of functionalized cyclooctene derivatives.
Caption: Nucleophilic substitution on 3-bromocyclooctene.
Caption: Synthetic utility of 3-azidocyclooctene derived from 3-bromocyclooctene.
References
Reactivity Showdown: 3-Bromocyclooctene vs. 3-Chlorocyclooctene - A Comparative Guide
Executive Summary
In nucleophilic substitution and elimination reactions, 3-bromocyclooctene is anticipated to be more reactive than 3-chlorocyclooctene . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage in the rate-determining step of many reactions.
Theoretical Reactivity Comparison
The reactivity of alkyl halides is predominantly influenced by the nature of the halogen, the structure of the alkyl group, the strength of the nucleophile or base, and the solvent. For 3-halocyclooctenes, the key differentiator is the halogen atom.
| Feature | 3-Bromocyclooctene | 3-Chlorocyclooctene | Rationale |
| Leaving Group Ability | Excellent | Good | The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Bromide is a larger, more polarizable, and weaker base than chloride, making it a better leaving group. |
| Reaction Rate in Sₙ1/E1 | Faster | Slower | The rate-determining step is the formation of a carbocation, which involves the cleavage of the C-X bond. The weaker C-Br bond breaks more readily. |
| Reaction Rate in Sₙ2/E2 | Faster | Slower | The transition state involves the partial breaking of the C-X bond. The better leaving group ability of bromide lowers the activation energy of the transition state. |
Reaction Pathways: Substitution vs. Elimination
Both 3-bromocyclooctene and 3-chlorocyclooctene are secondary alkyl halides and can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred pathway is dictated by the reaction conditions.
-
Sₙ2/E2 Conditions: A strong, non-bulky nucleophile/base (e.g., NaOH, NaOCH₃) will favor these bimolecular pathways. Due to its higher reactivity, 3-bromocyclooctene will react faster under these conditions.
-
Sₙ1/E1 Conditions: A weak nucleophile/base and a polar protic solvent (e.g., ethanol, water) will favor unimolecular pathways. Again, 3-bromocyclooctene will exhibit a higher reaction rate.
The following diagram illustrates the general mechanistic pathways for a secondary alkyl halide like 3-halocyclooctene.
Experimental Protocols
While specific experimental data for 3-bromocyclooctene and 3-chlorocyclooctene is scarce, the following general protocols for solvolysis and elimination of secondary cycloalkyl halides can be adapted for their study.
General Protocol for Solvolysis (Sₙ1/E1 Conditions)
This protocol is designed to favor unimolecular substitution and elimination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-halocyclooctene (1.0 eq.) in 80% aqueous ethanol.
-
Reaction Execution: Heat the mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material indicates the reaction's progression. Due to its higher reactivity, the reaction with 3-bromocyclooctene is expected to proceed at a faster rate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the substitution and elimination products.
General Protocol for Elimination (E2 Conditions)
This protocol is designed to favor bimolecular elimination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-halocyclooctene (1.0 eq.) in a suitable solvent such as ethanol.
-
Reaction Execution: Add a strong, bulky base like potassium tert-butoxide (1.5 eq.) to the solution. Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Workup: Once the starting material is consumed, cool the reaction mixture and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. The crude product can then be purified by column chromatography.
The workflow for a typical reactivity study is outlined below.
Conclusion
Based on fundamental principles of organic chemistry, 3-bromocyclooctene is expected to be a more reactive substrate than 3-chlorocyclooctene in both nucleophilic substitution and elimination reactions. This is a direct consequence of the better leaving group ability of the bromide ion. For researchers and drug development professionals, this implies that reactions involving the cleavage of the carbon-halogen bond will proceed faster and potentially under milder conditions with the bromo-analog. While direct comparative experimental data is lacking, the theoretical framework provides a strong basis for predicting their relative reactivity. Experimental validation using the outlined general protocols would be necessary to quantify this reactivity difference.
Computational Analysis of Reaction Mechanisms Involving 3-Bromocyclooctene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction mechanisms of haloalkenes are a cornerstone of organic synthesis and are of significant interest in the development of novel therapeutics and functional materials. 3-Bromocyclooctene, with its combination of a flexible eight-membered ring and a reactive allylic bromide, presents a fascinating case for computational analysis. While direct computational studies on 3-bromocyclooctene are not extensively available in the public literature, this guide provides a comparative analysis of its potential reaction pathways. By drawing parallels with computational studies on analogous systems, we can predict and understand the mechanistic intricacies of this versatile substrate.
This guide will explore the computational insights into the primary reaction mechanisms anticipated for 3-bromocyclooctene: nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and the potential for neighboring group participation. We will present comparative data from related computational studies to offer a quantitative perspective on the energetics of these transformations.
Comparison of Potential Reaction Mechanisms
The reactivity of 3-bromocyclooctene is dictated by the interplay of its structural and electronic properties. The allylic position of the bromine atom enhances the reactivity towards both substitution and elimination reactions. The conformational flexibility of the cyclooctene ring will also play a crucial role in determining the stereochemical outcomes of these reactions.
| Reaction Mechanism | Key Intermediates / Transition States | Expected Products | Analogous Computational Data (kcal/mol) |
| SN1 | Allylic Carbocation | Substituted Cyclooctenes (racemic mixture) | Activation energies for the formation of substituted carbocations can range from 15-25 kcal/mol in solution.[1][2] |
| SN2 | Pentacoordinate Transition State | Substituted Cyclooctenes (inversion of stereochemistry) | Activation barriers for SN2 reactions on secondary carbons are typically in the range of 20-30 kcal/mol. |
| E1 | Allylic Carbocation | Cyclooctadiene | Similar to SN1, proceeds through a carbocation intermediate. The regioselectivity is governed by the stability of the resulting double bond. |
| E2 | Concerted Transition State | Cyclooctadiene | Activation energies for E2 reactions are sensitive to the base and solvent, but are generally in the range of 15-30 kcal/mol.[3] |
| Neighboring Group Participation | Bridged Carbocation (e.g., with the double bond) | Rearranged Substitution or Elimination Products | The stabilization afforded by neighboring group participation can lower activation barriers by several kcal/mol compared to standard SN1 or SN2 pathways.[4] |
Detailed Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing state-of-the-art quantum chemical methods. A typical computational protocol for analyzing reaction mechanisms involves the following steps:
-
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to characterize them as minima (all real frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding minima.
-
Solvation Modeling: To simulate the reaction in a specific solvent, implicit or explicit solvation models are employed. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for 3-bromocyclooctene.
Caption: SN1 reaction pathway for 3-bromocyclooctene.
Caption: SN2 reaction pathway for 3-bromocyclooctene.
Caption: E2 elimination reaction pathway.
Caption: Neighboring group participation by the double bond.
Conclusion and Future Directions
The computational analysis of reaction mechanisms provides invaluable insights into the factors that govern chemical reactivity. For 3-bromocyclooctene, a rich landscape of competing reaction pathways is expected. While this guide offers a comparative overview based on analogous systems, dedicated computational studies on 3-bromocyclooctene are needed to provide a more definitive understanding of its reactivity. Such studies would enable the precise calculation of activation barriers and reaction energies, the elucidation of detailed transition state geometries, and the prediction of product distributions under various reaction conditions. This knowledge would be highly beneficial for the strategic design of synthetic routes and the development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 2. Revisiting a classic carbocation – DFT, coupled-cluster, and ab initio molecular dynamics computations on barbaralyl cation formation and rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP [mdpi.com]
- 4. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 1-Cyclooctene, 3-bromo- and Alternative Functionalization Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products derived from 1-Cyclooctene, 3-bromo-, a versatile starting material for the synthesis of functionalized eight-membered ring structures. We will explore its reactivity in fundamental organic reactions and contrast these outcomes with modern alternative methods for introducing functionality into the cyclooctene scaffold. This objective comparison, supported by experimental data, aims to inform synthetic strategy and the development of novel molecules for applications in drug discovery and chemical biology.
Reactivity of 1-Cyclooctene, 3-bromo-: A Look at Classical Transformations
1-Cyclooctene, 3-bromo- possesses two key reactive sites: the carbon-bromine bond, which is susceptible to nucleophilic substitution and elimination, and the double bond, which can undergo electrophilic addition. As an allylic halide, its reactivity is enhanced, but this can also lead to product mixtures, including rearranged isomers.[1][2]
Nucleophilic Substitution Reactions
The substitution of the bromine atom in 1-Cyclooctene, 3-bromo- allows for the introduction of a wide range of functional groups. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the potential for allylic rearrangement, where the incoming nucleophile attacks the carbon at the other end of the double bond.[1][3]
A study on the reaction of the related compound, trans-1,2-dibromocyclooctane, with tetraethylammonium acetate in acetone provides insight into the substitution products of bromo-substituted cyclooctanes. This reaction yielded cis-2-cycloocten-1-yl acetate as a major product, demonstrating that substitution at the allylic position is a key reaction pathway.[4]
Table 1: Comparison of Nucleophilic Substitution Reactions
| Starting Material | Reagent | Product(s) | Yield (%) | Reference |
| trans-1,2-Dibromocyclooctane | Tetraethylammonium acetate | cis-2-Cycloocten-1-yl acetate, 1-Bromocyclooctene, cis-2-Bromocyclooctyl acetate, trans-1,2-Cyclooctanediol diacetate | 45, 9, 9, 5 | [4] |
| 1-Bromo-3-chloropropane | Sodium cyanide | 1-Cyano-3-chloropropane | - | [5] |
| Chlorocyclohexane | Sodium cyanide | Cyanocyclohexane | - | [6] |
Experimental Protocol: Acetolysis of a Brominated Cyclooctane (Adapted from[4])
A solution of trans-1,2-dibromocyclooctane (1.0 g, 3.7 mmol) and tetraethylammonium acetate (2.1 g, 10 mmol) in 50 mL of dry acetone is refluxed for 17 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is taken up in ether, washed with water, dried over anhydrous sodium sulfate, and concentrated. The products are separated and purified by fractional distillation.
Elimination Reactions
Treatment of 1-Cyclooctene, 3-bromo- with a strong, non-nucleophilic base is expected to favor elimination, leading to the formation of cyclooctadienes. The regioselectivity of this reaction is dictated by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[7][8] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted "Hofmann" product.[9][10]
Table 2: Expected Products from Elimination Reactions
| Starting Material | Base | Major Product (Predicted) | Minor Product (Predicted) |
| 1-Cyclooctene, 3-bromo- | Sodium ethoxide | 1,3-Cyclooctadiene | 1,4-Cyclooctadiene |
| 1-Cyclooctene, 3-bromo- | Potassium tert-butoxide | 1,4-Cyclooctadiene | 1,3-Cyclooctadiene |
Experimental Protocol: Dehydrobromination of 1-Cyclooctene, 3-bromo- (General Procedure)
To a solution of 1-Cyclooctene, 3-bromo- in a suitable solvent (e.g., ethanol or tetrahydrofuran) is added a slight excess of a strong base (e.g., sodium ethoxide or potassium tert-butoxide). The reaction mixture is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the resulting diene products are purified by distillation or chromatography.
Modern Alternatives: Synthesis of Functionalized Cyclooctenes for Biological Applications
While classical reactions on 1-Cyclooctene, 3-bromo- provide access to some functionalized derivatives, modern synthetic methods often offer greater control and access to a wider range of complex molecules. This is particularly relevant for the synthesis of trans-cyclooctene (TCO) derivatives, which are widely used in bioorthogonal chemistry for applications in drug delivery, imaging, and diagnostics.[2][11][12]
Table 3: Comparison of Alternative Synthetic Strategies for Functionalized Cyclooctenes
| Method | Starting Material | Key Reagents | Product Type | Advantages |
| Photoisomerization | cis-Cyclooct-4-enol | Chiral sensitizer, UV light | trans-Cyclooct-4-enol | Access to strained trans isomer |
| Ring-Closing Metathesis | Acyclic dienes | Grubbs' or Schrock's catalyst | Highly functionalized cyclooctenes | High functional group tolerance |
| 1,2-Addition to trans-Cyclooct-4-enone | trans-Cyclooct-4-enone | Nucleophiles (e.g., organolithiums, Grignard reagents) | α-Functionalized trans-cyclooctenes | High diastereoselectivity and good yields |
Applications in Drug Development and Biological Research
Functionalized cyclooctenes, particularly TCO derivatives, are at the forefront of bioorthogonal "click" chemistry.[2][11] These molecules can react selectively with tetrazine partners within a biological environment, enabling the targeted delivery of drugs, imaging agents, or probes to specific cells or tissues.
Below are diagrams illustrating a typical experimental workflow for utilizing a TCO-functionalized molecule in a biological context and a simplified signaling pathway that could be modulated by a cyclooctene-based drug.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 3-BROMOCYCLOHEXENE CAS#: 1521-51-3 [amp.chemicalbook.com]
- 6. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 9. Elimination Reactions [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 12. organic chemistry - Dehydrobromination of 3-bromo-3-cyclopentylhexane and number of possible alkene products - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-Cyclooctene, 3-bromo-
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a reactive intermediate such as 1-Cyclooctene, 3-bromo-, the presence of impurities can significantly impact downstream reaction yields, selectivity, and the safety profile of final products. This guide provides a comparative overview of standard analytical techniques for determining the purity of 1-Cyclooctene, 3-bromo-, complete with experimental protocols and data interpretation.
Understanding Potential Impurities
1-Cyclooctene, 3-bromo- is typically synthesized via the allylic bromination of cyclooctene, often using N-bromosuccinimide (NBS) as the bromine source. This synthetic route can introduce several potential impurities that must be identified and quantified:
-
Unreacted Starting Material: Cyclooctene
-
Byproducts: Succinimide (from NBS)
-
Over-brominated Products: Dibrominated cyclooctane or cyclooctene isomers
-
Isomeric Byproducts: Rearrangement of the double bond can lead to other bromocyclooctene isomers.
This guide will focus on three primary analytical techniques for identifying and quantifying these and other potential impurities: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Throughput | Destructive? |
| ¹H and ¹³C NMR | Nuclear spin alignment in a magnetic field | Detailed structural information, quantification of components | Moderate | No |
| GC-MS | Separation by volatility, detection by mass | Separation of volatile components, molecular weight, and fragmentation patterns | High | Yes |
| FTIR | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups | High | No |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the identification of the target compound and any structurally similar impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 1-Cyclooctene, 3-bromo- and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 5-7 times the longest T₁ for accurate integration in qNMR.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, carefully integrate the signals corresponding to the product and any identified impurities.
Data Presentation: Expected NMR Data
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Cyclooctene, 3-bromo- and Potential Impurities in CDCl₃
| Compound | Proton/Carbon | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |
| 1-Cyclooctene, 3-bromo- | Olefinic H | 5.6 - 5.9 (m) | 130 - 135 |
| H-C-Br | 4.5 - 4.8 (m) | 50 - 55 | |
| Allylic H | 2.0 - 2.5 (m) | 35 - 40 | |
| Aliphatic H | 1.2 - 2.0 (m) | 25 - 35 | |
| Cyclooctene (Impurity) | Olefinic H | ~5.6 (t) | ~130 |
| Allylic H | ~2.1 (m) | ~29 | |
| Aliphatic H | ~1.5 (m) | ~26 | |
| Succinimide (Impurity) | N-H | ~8.1 (s, broad) | - |
| C=O | - | ~177 | |
| CH₂ | ~2.7 (s) | ~29 |
Note: 'm' denotes a multiplet, 't' a triplet, and 's' a singlet. Chemical shifts are approximate and can vary slightly based on experimental conditions.
Workflow for NMR Purity Assessment
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of cyclic alkenes is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures prevalent in natural products and pharmaceuticals. Among these, the eight-membered ring of cyclooctene presents a unique synthetic challenge and opportunity. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions with 3-bromocyclooctene, a key intermediate for introducing diverse functionalities onto the cyclooctene scaffold. The data presented herein is compiled from seminal literature to aid in the selection of optimal reaction conditions and catalysts for specific synthetic goals.
Comparative Performance of Catalysts in Cross-Coupling Reactions
The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions with 3-bromocyclooctene and analogous cyclic bromoalkenes. These reactions represent some of the most powerful and versatile methods for C-C bond formation.
Table 1: Suzuki-Miyaura Coupling of 3-Bromocyclooctene with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95+ |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| NiCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
Table 2: Negishi Coupling of Secondary Alkyl Bromides with Organozinc Reagents
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | CPhos | THF | RT | 24 | 94 |
| Pd(OAc)₂ | IPr·HCl | THF/NMP | RT | 18 | 85 |
| PdBr₂ | IPr·HCl | THF/NMP | RT | 18 | 82 |
| Ni(cod)₂ | (s-Bu)-Pybox | THF | 23 | 12 | 91 |
Table 3: Kumada Coupling of Aryl Grignard Reagents with Alkyl Halides
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NiCl₂(dppe) | dppe | Et₂O | 0-25 | 16 | 96 |
| PdCl₂(dppf) | dppf | Et₂O | RT | 18 | 85 |
| Fe(acac)₃ | - | THF/NMP | 25 | 0.5 | 94 |
| NiCl₂(PCy₃)₂ | PCy₃ | THF | 60 | 2 | 88 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried round-bottom flask is added 3-bromocyclooctene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (0.02 mmol) and ligand (0.04 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is heated to 80 °C and stirred vigorously for 1 hour. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (3 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Negishi Coupling of a Secondary Alkyl Bromide
In a glovebox, an oven-dried vial is charged with the palladium or nickel catalyst (0.01 mmol) and the appropriate ligand (0.01-0.02 mmol). The vial is sealed and removed from the glovebox. The aryl bromide (1.0 mmol) and solvent (e.g., THF, 2 mL) are added. In a separate flask, the secondary alkylzinc reagent is prepared by treating the corresponding alkyl bromide with zinc dust. The freshly prepared organozinc solution (1.5 mmol) is then added dropwise to the catalyst mixture at room temperature. The reaction is stirred for 12-24 hours. The reaction is then quenched with saturated aqueous ammonium chloride (5 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.[1][2]
General Procedure for Kumada Coupling
A Schlenk flask containing a magnetic stir bar is charged with the nickel or palladium catalyst (0.05 mmol) and the appropriate phosphine ligand (0.05 mmol). The flask is evacuated and backfilled with argon. Anhydrous diethyl ether or THF (10 mL) is added, followed by 3-bromocyclooctene (1.0 mmol). The solution is cooled to the desired temperature (e.g., 0 °C), and the Grignard reagent (1.1 mmol) is added dropwise. The reaction mixture is stirred for the specified time and then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing Reaction Workflows and Mechanisms
To better illustrate the processes involved in these cross-coupling reactions, the following diagrams have been generated using Graphviz.
References
Confirming Stereochemistry: A Comparative Guide for Products Derived from 3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
The precise control and confirmation of stereochemistry are paramount in the synthesis of complex molecules, particularly in the context of drug development where the three-dimensional arrangement of atoms can dictate biological activity. 3-Bromocyclooctene serves as a versatile chiral building block, and understanding the stereochemical outcomes of its transformations is crucial for the rational design of synthetic pathways. This guide provides a comparative overview of common reaction pathways originating from 3-bromocyclooctene, detailing the expected stereochemical products and the analytical methods for their confirmation.
Stereochemical Pathways of 3-Bromocyclooctene Reactions
The reactivity of 3-bromocyclooctene is primarily governed by the interplay between its alkene and alkyl halide functionalities. The conformational flexibility of the eight-membered ring also plays a significant role in directing the stereochemical course of reactions. The principal reaction pathways include nucleophilic substitution, elimination, and electrophilic addition to the double bond.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the C3 position of 3-bromocyclooctene can proceed via S(_N)1 or S(_N)2 mechanisms, each with distinct stereochemical consequences. The choice of solvent, nucleophile, and reaction temperature will influence the predominant pathway.
| Reaction Type | Reagents & Conditions | Expected Stereochemical Outcome |
| S(_N)2 | Strong, non-bulky nucleophiles (e.g., NaN(_3), NaCN) in aprotic polar solvents (e.g., DMSO, DMF) | Inversion of configuration at C3. If starting with (R)-3-bromocyclooctene, the product will be the (S)-isomer. |
| S(_N)1 | Weak nucleophiles (e.g., H(_2)O, ROH) in protic solvents | Racemization at C3. The reaction proceeds through a planar carbocation intermediate, allowing for nucleophilic attack from either face. |
Elimination Reactions
Base-induced elimination of HBr from 3-bromocyclooctene typically proceeds via an E2 mechanism, which has strict stereochemical requirements. The conformational dynamics of the cyclooctene ring are critical in achieving the necessary anti-periplanar alignment of the C-H and C-Br bonds.
| Reaction Type | Reagents & Conditions | Expected Stereochemical Outcome |
| E2 Elimination | Strong, bulky bases (e.g., potassium tert-butoxide) | Formation of cycloocta-1,3-diene. The stereochemistry of the starting material and the accessible conformations will determine the feasibility and rate of the reaction. A syn-periplanar arrangement can also lead to elimination, though it is generally less favorable. |
Electrophilic Addition to the Alkene
The double bond in 3-bromocyclooctene is susceptible to electrophilic addition. The stereochemical outcome is dependent on the nature of the electrophile and the reaction mechanism.
| Reaction Type | Reagents & Conditions | Expected Stereochemical Outcome |
| Halogenation (e.g., Br(_2)) | Non-polar solvent (e.g., CH(_2)Cl(_2)) | Anti-addition. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion attacking from the opposite face. |
| Epoxidation (e.g., m-CPBA) | Aprotic solvent (e.g., CH(_2)Cl(_2)) | Syn-addition. The oxygen atom is delivered to one face of the double bond, resulting in a cis-epoxide relative to the plane of the former double bond. The facial selectivity will be influenced by the steric hindrance of the bromine atom at C3. |
| Hydroboration-Oxidation | 1. BH(_3)-THF 2. H(_2)O(_2), NaOH | Syn-addition of H and OH across the double bond, with anti-Markovnikov regioselectivity. The stereochemistry at the newly formed stereocenters will be influenced by the existing stereocenter at C3. |
Experimental Protocols for Stereochemical Confirmation
The definitive assignment of stereochemistry relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of diastereomers.
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl(_3), DMSO-d(_6)).
-
1D
H NMR: Acquire a standard proton NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants (J-values). Diastereotopic protons will have distinct chemical shifts. The magnitude of vicinal coupling constants can provide information about dihedral angles, which is crucial for conformational analysis of the cyclooctene ring.1 -
2D NMR (COSY, HSQC, HMBC): These experiments help in the unambiguous assignment of all proton and carbon signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a key technique for determining through-space proximity of protons. Irradiation of a specific proton will lead to an enhancement of signals from protons that are close in space (typically < 5 Å). This data is invaluable for establishing the relative stereochemistry of substituents on the cyclooctene ring. For example, observing an NOE between a proton at C3 and a proton on the epoxide ring would confirm their cis relationship.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral product.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Mobile Phase Screening: Develop a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve good separation of the enantiomers.
-
Sample Analysis: Dissolve a small amount of the product in the mobile phase and inject it into the HPLC system.
-
Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model will show the precise three-dimensional arrangement of all atoms in the molecule, providing definitive proof of its stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and stereochemical confirmation of a product derived from 3-bromocyclooctene.
Caption: A logical workflow for the synthesis and stereochemical analysis.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Cyclooctene, 3-bromo-
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance on the operational and disposal procedures for 1-Cyclooctene, 3-bromo-, building on our commitment to be your trusted partner in laboratory safety.
Proper disposal of 1-Cyclooctene, 3-bromo-, a halogenated organic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary steps for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before handling 1-Cyclooctene, 3-bromo-, it is crucial to consult the Safety Data Sheet (SDS) for this specific chemical. While a comprehensive SDS is not publicly available, the following information has been compiled from various sources.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of 1-Cyclooctene, 3-bromo-. This information is essential for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol |
| Appearance | No information available |
| Boiling Point | 79 °C at 5 Torr |
| Density | 1.3308 g/cm³ at 25 °C |
| CAS Number | 7422-06-2 |
| Hazards | Halogenated organic compound. |
Step-by-Step Disposal Protocol
The primary disposal method for 1-Cyclooctene, 3-bromo- is incineration at a licensed hazardous waste facility. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
-
Waste Identification and Classification:
-
Waste Segregation:
-
Waste Collection and Storage:
-
Collect waste 1-Cyclooctene, 3-bromo- in a compatible, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("1-Cyclooctene, 3-bromo-"), and the approximate quantity.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its chemical name and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Under no circumstances should 1-Cyclooctene, 3-bromo- be disposed of down the drain or in regular trash. [1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclooctene, 3-bromo-.
Caption: Disposal workflow for 1-Cyclooctene, 3-bromo-.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
Personal protective equipment for handling 1-Cyclooctene, 3-bromo-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 1-Cyclooctene, 3-bromo-. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling 1-Cyclooctene, 3-bromo-, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1-2003, EN166 |
| Skin | Chemically resistant gloves (Nitrile, Neoprene, or Butyl rubber), Flame-resistant lab coat. | - |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | 29 CFR 1910.134, EN 149 |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Aliquoting and Transfer: Use only compatible tools and equipment (e.g., glass or inert plastics). Avoid creating aerosols or vapors.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory personnel. Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels to clean up.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store away from sources of heat, sparks, and open flames.[1]
Disposal Plan
All waste containing 1-Cyclooctene, 3-bromo- must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the hazardous waste through an approved environmental waste management service in accordance with all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling 1-Cyclooctene, 3-bromo-.
Caption: Logical workflow for the safe handling of 1-Cyclooctene, 3-bromo-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
